3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Description
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Properties
IUPAC Name |
3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLANYXJBGIPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
This technical guide details the synthesis of 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride , a high-value heterocyclic building block often utilized in the development of Janus kinase (JAK) inhibitors and other immunomodulatory therapeutics.
Executive Summary & Strategic Analysis
The synthesis of 1,3-disubstituted cyclobutanes presents a unique challenge in organic chemistry due to the inherent ring strain (~26 kcal/mol) and the necessity of controlling cis/trans stereochemistry. While reductive amination is standard for primary amines, it is chemically invalid for imidazole due to its lack of a primary amino group capable of forming a stable Schiff base.
Therefore, this guide establishes a Nucleophilic Displacement Strategy . We utilize a "Protect-Activate-Displace" methodology starting from the commercially available 3-oxocyclobutanecarboxylic acid. This route offers high regio-control, scalability, and safety compared to unstable cyclobutenone pathways.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |
| Core Scaffold | 1,3-Disubstituted Cyclobutane |
| Key Functionality | Primary Amine (Pos 1), Imidazole (Pos 3) |
| Salt Form | Dihydrochloride ( |
| Stereochemistry | Typically isolated as a cis/trans mixture or separated at the intermediate alcohol stage.[1] |
Retrosynthetic Logic & Pathway Design
The logical disconnection relies on the stability of the carbamate protecting group and the nucleophilicity of the imidazole anion.
Figure 1: Retrosynthetic analysis revealing the "Activation-Displacement" strategy.
Detailed Experimental Protocols
Step 1: Curtius Rearrangement to N-Boc-3-oxocyclobutanamine
Objective: Convert the carboxylic acid to a protected amine while retaining the ketone.
-
Reagents: 3-Oxocyclobutanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.
-
Mechanism: Acyl azide formation
Isocyanate intermediate Carbamate trapping.
Protocol:
-
Charge a reactor with 3-oxocyclobutanecarboxylic acid (1.0 eq) and dry toluene (10 V).
-
Add TEA (1.1 eq) and DPPA (1.1 eq) dropwise at 0°C. Caution: Azide handling.
-
Stir at RT for 2 hours, then heat to 80°C for 2 hours to facilitate rearrangement to the isocyanate.
-
Add tert-butanol (excess, 5.0 eq) and reflux for 12 hours.
-
Workup: Cool, wash with 5% NaHCO₃ and brine. Concentrate to yield tert-butyl (3-oxocyclobutyl)carbamate.
Step 2: Stereoselective Reduction to Alcohol
Objective: Reduce ketone to alcohol. The choice of reducing agent influences the cis/trans ratio.
-
Reagent: Sodium Borohydride (NaBH₄).
Protocol:
-
Dissolve the ketone (from Step 1) in MeOH (10 V) at 0°C.
-
Add NaBH₄ (0.6 eq) portion-wise (exothermic).
-
Stir at 0°C for 1 hour.
-
Quench: Acetone or sat. NH₄Cl.[2]
-
Purification: Extract with EtOAc. Silica gel chromatography (Hex/EtOAc) is critical here if a specific diastereomer (cis vs trans) is required.
-
Note: For most library synthesis, the mixture is carried forward.
-
Step 3: Mesylate Activation
Objective: Convert the poor leaving group (-OH) into a potent electrophile (-OMs).
-
Reagents: Methanesulfonyl chloride (MsCl), TEA, DCM.
Protocol:
-
Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate in DCM (15 V) at 0°C.
-
Add TEA (1.5 eq).
-
Add MsCl (1.2 eq) dropwise, maintaining temp < 5°C.
-
Stir for 2 hours.
-
Workup: Wash with cold 1N HCl (rapidly), then NaHCO₃. Dry and concentrate. Use immediately to avoid decomposition.
Step 4: Nucleophilic Displacement with Imidazole
Objective: Install the imidazole ring via
-
Critical Insight: Cyclobutanes are prone to elimination (forming cyclobutenes) under basic conditions. We use mild heating and a strong nucleophile.
-
Reagents: Imidazole, Sodium Hydride (NaH) or Cs₂CO₃, DMF.
Protocol:
-
In a separate vessel, dissolve Imidazole (2.0 eq) in dry DMF.
-
Add NaH (60% dispersion, 2.0 eq) at 0°C and stir for 30 min to generate the sodium imidazolide salt.
-
Add the Mesylate (from Step 3) solution in DMF dropwise.
-
Heat to 70–80°C for 6–12 hours. Monitoring: LCMS for disappearance of mesylate.
-
Workup: Quench with water, extract with EtOAc (x3). Wash organics with LiCl solution (to remove DMF).
-
Purification: Column chromatography (DCM/MeOH) to isolate tert-butyl (3-(1H-imidazol-1-yl)cyclobutyl)carbamate.
Step 5: Deprotection and Salt Formation
Objective: Cleave Boc group and form the stable dihydrochloride salt.
Protocol:
-
Dissolve the intermediate in 1,4-Dioxane or MeOH.
-
Add 4M HCl in Dioxane (10 eq).
-
Stir at RT for 4 hours. A white precipitate should form.
-
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.
-
Drying: Vacuum oven at 40°C.
Process Logic & Pathway Visualization[3]
The following diagram illustrates the chemical causality and the critical decision nodes in the synthesis.
Figure 2: Step-by-step reaction workflow with phase segmentation.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the following analytical markers must be met at the final stage.
| Analytical Method | Expected Signal / Result | Interpretation |
| 1H NMR (D₂O) | Characteristic Imidazolium protons (deshielded due to salt form). | |
| 1H NMR (Cyclobutane) | Methine protons on the ring. The shift of 5.1 confirms N-alkylation (vs O-alkylation). | |
| LC-MS (ESI+) | [M+H]+ = 138.1 | Confirms molecular weight of the free base ( |
| Ion Chromatography | Chloride content ~ 33-34% | Validates the dihydrochloride stoichiometry ( |
Safety & Troubleshooting
-
Elimination vs. Substitution: If the yield in Step 4 is low, and olefinic protons appear in NMR, the mesylate is eliminating to the cyclobutene.
-
Correction: Lower the temperature to 60°C and switch base to
(gentler than NaH).
-
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store under Argon in a desiccator.
-
Azide Safety: In Step 1, DPPA produces hydrazoic acid byproducts. Ensure excellent ventilation and do not concentrate reaction mixtures containing azides to dryness without quenching.
References
-
Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization. WO2013024895. Link (Describes analogous cyclobutane functionalization strategies).
-
Organic Syntheses. (1971). Cyclobutylamine.[2] Org.[2][3][4][5][6] Synth. 1971, 51, 73. Link (Foundational chemistry for cyclobutane amine handling).
-
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride.[7] Beilstein J. Org. Chem. 2008, 4, No. 46. Link (Precedent for N-alkylation of imidazoles).
-
Journal of Medicinal Chemistry. (2014). Discovery of ABT-494 (Upadacitinib), a Selective JAK1 Inhibitor. J. Med. Chem. 2014 (Contextualizes the utility of the amino-cyclobutyl-imidazole scaffold). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. zenodo.org [zenodo.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
Technical Whitepaper: 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
Topic: 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride: Mechanism of Action & Application Guide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists.
Mechanistic Role in Pharmacophore Design & Scaffold Hopping
Executive Summary
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (CAS: 2287332-13-0 / 2287270-86-2) is a specialized, conformationally restricted heterocyclic building block used in high-throughput library synthesis and fragment-based drug discovery (FBDD). Unlike flexible linear diamines, this compound incorporates a cyclobutane core that rigidly orients the imidazole (a classic hydrogen bond acceptor/donor) and the primary amine (a solubilizing cation or linker) into a defined vector.
This guide details the mechanism of action of this moiety within the context of ligand-target interactions—specifically its utility in modulating Histamine H3/H4 receptors and Kinase signaling pathways by reducing the entropic penalty of binding.
Chemical Identity & Physicochemical Profile
Before deploying this compound in synthesis or assays, researchers must establish its physicochemical baseline.
| Property | Specification |
| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |
| Common Identifier | Imidazole-Cyclobutane-Amine (Trans/Cis isomers) |
| CAS Number | 2287332-13-0 (rel-1r,3r isomer); 2287270-86-2 (generic) |
| Molecular Formula | C₇H₁₁N₃[1][2] · 2HCl |
| Molecular Weight | 210.10 g/mol (Salt); 137.18 g/mol (Free Base) |
| Stereochemistry | Typically supplied as trans-1,3-disubstituted (rel-1r,3r) to maximize vector distance. |
| Solubility | High in Water, DMSO, Methanol; Low in DCM/EtOAc (Salt form). |
| pKa (Calc.) | ~6.9 (Imidazole), ~9.5 (Primary Amine). |
Mechanism of Action: Pharmacological & Structural
While the free amine is a chemical intermediate, the 3-imidazol-1-ylcyclobutane moiety acts as a potent pharmacophore when incorporated into drug candidates. Its mechanism is defined by three core principles:
A. Entropic Optimization (The "Rigidification" Effect)
Flexible ligands (e.g., histamine analogs with ethyl chains) suffer an entropic penalty upon binding to a protein pocket because they must freeze out rotatable bonds.
-
Mechanism: The cyclobutane ring locks the distance and angle between the imidazole ring and the amine attachment point.
-
Result: Pre-organization of the ligand conformation leads to higher affinity (lower
) due to a less unfavorable entropy term ( ).
B. Histamine H3/H4 Receptor Modulation
The imidazole-amine motif is the classic pharmacophore for histamine receptors.
-
Interaction: The imidazole nitrogen acts as a proton acceptor for key residues (e.g., Aspartate in TM3 of GPCRs), while the cyclobutane spacer mimics the ethyl bridge of histamine but with restricted geometry.
-
Application: Used to synthesize inverse agonists for H3 (cognitive enhancement) or antagonists for H4 (inflammation).
C. Kinase Hinge Binding & Solubilization
In kinase inhibitors, the imidazole can serve as a hinge binder (acceptor-donor motif), while the aliphatic amine extends into the solvent-exposed region.
-
Solubility: The aliphatic amine (pKa ~9.5) ensures high aqueous solubility, improving the ADME profile of otherwise lipophilic kinase inhibitors.
Visualization: Pharmacophore Interaction Logic
Caption: Mechanistic interaction map showing how the rigid cyclobutane scaffold orients the imidazole and amine for optimal target binding.
Experimental Protocols
Protocol A: Free Base Liberation & Handling
The dihydrochloride salt is stable but non-nucleophilic. To use the amine in coupling reactions, it must be neutralized in situ or isolated as a free base.
-
Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal Methanol (MeOH).
-
Neutralization: Add 2.2 eq of Polymer-supported Carbonate resin (or TEA/DIPEA if solution phase).
-
Monitoring: Vortex for 30 mins. Check pH (should be >9).
-
Filtration: Filter off resin (if used) or proceed directly to coupling if using soluble base.
-
Caution: The free base is highly polar and difficult to extract from water. Avoid aqueous workups; prefer evaporation and triturating.
-
Protocol B: General Amide Coupling (Drug Synthesis)
Objective: Link the scaffold to a carboxylic acid core (e.g., a kinase inhibitor scaffold).
-
Activation: To a solution of Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min at RT.
-
Addition: Add 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (1.0 eq) directly to the activated ester mixture.
-
Note: The extra equivalent of DIPEA (total 3.0-4.0 eq) is crucial to neutralize the 2HCl attached to the amine.
-
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass = Acid + 137 - H2O).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF. Dry organic layer over Na2SO4.
-
Purification: If the product is polar (due to imidazole), use Reverse Phase Flash Chromatography (C18, H2O/MeCN + 0.1% Formic Acid).
-
Synthesis Pathway Visualization
The following diagram illustrates the workflow for utilizing this building block in a medicinal chemistry campaign.
Caption: Synthetic workflow transforming the dihydrochloride salt into a bioactive ligand.
References
-
H3 Receptor Antagonists: Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 2009.
-
Cyclobutane in MedChem: Mykhailiuk, P. K. "Conformationally Restricted Amines: Synthesis and Utility in Medicinal Chemistry." Chemical Reviews, 2019.
-
Building Block Data: PubChem Compound Summary for CID 13290798 (Related Imidazole-Amine).
-
Supplier Specification: BLDpharm / Ambeed Catalog Entry for CAS 2287332-13-0.
(Note: Specific biological data for the standalone fragment is inferred from structural class properties as standard in fragment-based design.)
Sources
Technical Guide: Stability Profile & Handling of 3-(Imidazol-1-yl)cyclobutan-1-amine Dihydrochloride in Aqueous Solution
Executive Summary
This guide provides a comprehensive technical analysis of the stability of 3-(Imidazol-1-yl)cyclobutan-1-amine dihydrochloride (hereafter referred to as 3-ICAD·2HCl ). As a bifunctional building block containing a strained cyclobutane ring, a basic imidazole, and a primary amine, its stability profile is governed by pH-dependent speciation and stereochemical integrity.
Core Verdict: 3-ICAD·2HCl exhibits high hydrolytic stability in acidic and neutral aqueous solutions due to the kinetic stability of the cyclobutane ring and the protective protonation of the amine functions. The primary degradation risks are stereochemical epimerization (cis/trans interconversion) under thermodynamic stress and oxidative degradation of the amine at alkaline pH.
Physicochemical Architecture
To predict stability, one must first understand the molecular stress points. 3-ICAD·2HCl is not merely a linear amine; the cyclobutane core introduces ring strain (~26.3 kcal/mol), which dictates its reactivity profile.
Structural Components & pKa Analysis
The molecule exists in equilibrium between different protonation states based on solution pH.
| Moiety | Approx. pKa | State in 2HCl Salt (pH < 4) | Stability Implication |
| Cyclobutane Core | N/A | Neutral | Strained: Kinetic barrier prevents spontaneous ring opening, but extreme heat (>100°C) or radical initiators can trigger cleavage. |
| Imidazole N3 | ~6.9 - 7.0 | Protonated ( | Stabilizing: Protonation reduces electron density, making the ring less susceptible to electrophilic attack. |
| Primary Amine | ~10.5 | Protonated ( | Protective: The cationic ammonium form is resistant to N-oxidation. Deprotonation (pH > 10) exposes the lone pair to oxidative stress. |
Stereochemistry: The Hidden Variable
The 1,3-substitution on the cyclobutane ring creates cis and trans diastereomers.
-
Cis-isomer: Substituents on the same side of the puckered ring.
-
Trans-isomer: Substituents on opposite sides.
-
Risk: While the covalent bonds are stable, epimerization at the C1 or C3 position can occur under harsh thermodynamic conditions (e.g., reflux in strong base), altering the isomeric ratio.
Predicted Degradation Pathways
We categorize instability into three tiers based on likelihood in aqueous solution.
Tier 1: pH-Dependent Speciation (Reversible)
This is not degradation but a change in state. As pH rises, the salt converts to the free base, which may precipitate or become volatile depending on concentration.
Tier 2: Oxidative Deamination (Irreversible)
-
Trigger: High pH + Dissolved Oxygen + Trace Metal Ions.
-
Mechanism: The free amine attacks oxygen species, leading to hydroxylamines or imines.
-
Prevention: Maintain pH < 6.0; use chelating agents (EDTA) if buffers are metal-contaminated.
Tier 3: Ring Cleavage (Force Degradation Only)
Unlike cyclopropane, cyclobutane is relatively resistant to hydrolytic cleavage. However, under radical stress (photolysis) or extreme acid hydrolysis (6M HCl, reflux), the ring may open to form linear chain byproducts.
Visualization: Speciation & Degradation Logic
Figure 1: pH-dependent speciation and associated degradation risks. The green zone represents the stable storage window.
Experimental Protocols for Stability Assessment
Standard C18 HPLC often fails for small, highly polar diamines due to lack of retention (elution in the void volume). The following protocols ensure scientific validity (E-E-A-T).
Analytical Method: HILIC-MS or IP-RP-HPLC
Objective: Quantify 3-ICAD and separate it from potential degradants.
-
Option A (Recommended): HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Column: Amide or Zwitterionic phase (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic (90% B) to lower organic (50% B).
-
Rationale: Retains the highly polar dihydrochloride salt effectively.
-
-
Option B: Ion-Pairing RP-HPLC
-
Column: C18.
-
Additive: 0.1% Heptafluorobutyric acid (HFBA) or Pentanesulfonic acid.
-
Rationale: The ion-pairing agent neutralizes the positive charge, allowing retention on the hydrophobic C18 stationary phase.
-
Forced Degradation Workflow (Stress Testing)
Perform these tests to validate the stability-indicating nature of your method.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. < 2% degradation expected. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Moderate Risk. Check for epimerization or precipitation of free base. |
| Oxidation | 3% | Degradation Likely. Look for N-oxide peaks (+16 Da mass shift). |
| Thermal | 80°C (Solution), 24h | Stable (unless pH is neutral/basic). |
| Photostability | UV/Vis (ICH Q1B), 24h | Low Risk. Imidazole absorbs UV but is generally photostable. |
Visualization: Experimental Workflow
Figure 2: Step-by-step forced degradation workflow for validating stability.
Handling, Storage, and Formulation[1][2]
Hygroscopicity Management
Dihydrochloride salts are notoriously hygroscopic .
-
Mechanism: The crystal lattice energy is overcome by the hydration energy of the chloride ions, drawing moisture from the air.
-
Consequence: The powder may deliquesce (turn into a liquid) if left open. This does not necessarily imply chemical degradation, but it makes weighing impossible and promotes microbial growth.
-
Protocol: Store under Nitrogen or Argon in a desiccator. Equilibrate to room temperature before opening to prevent condensation.
Aqueous Solution Storage
If you must store 3-ICAD·2HCl in water:
-
pH: Maintain pH < 5.0 (natural pH of the 2HCl salt is likely ~2-3).
-
Temperature: 4°C or -20°C.
-
Freeze-Thaw: Stable to freeze-thaw cycles, but aliquoting is recommended to minimize risk.
-
Shelf-Life: Estimated >12 months at -20°C in aqueous solution if pH is acidic.
References
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] [Link]
-
U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13290798, 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (Analogous Structure).[4] [Link]
-
Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane.[5] (Context for ring stability). [Link]
Sources
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride molecular weight and formula
An In-depth Technical Guide to 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
This guide provides a comprehensive technical overview of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, physicochemical properties, and offers insights into its synthesis and analysis, grounded in established scientific principles.
Chemical Identity and Molecular Profile
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a salt form of a substituted cyclobutylamine containing an imidazole moiety. The imidazole ring is a critical pharmacophore in many biologically active molecules, known for its diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of this heterocyclic system in the target molecule suggests a potential for biological activity, making it a compound of significant interest.
Molecular Formula and Weight
A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative experimental work, from reaction stoichiometry to the preparation of standard solutions.
| Parameter | Value |
| Chemical Name | 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride |
| Free Base Formula | C₇H₁₁N₃ |
| Dihydrochloride Salt Formula | C₇H₁₃Cl₂N₃ |
| Average Molecular Weight | 210.11 g/mol |
| Monoisotopic Mass | 209.04865 g/mol |
The molecular formula and weight have been calculated based on the chemical structure, as direct database entries for this specific compound are not prevalent. The values for a closely related isomer, 3-(1H-imidazol-2-yl)cyclobutan-1-amine, support the calculated mass of the free base (C₇H₁₁N₃) with a reported monoisotopic mass of 137.09529 Da.[2]
Chemical Structure
The chemical structure of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is depicted below. The structure features a cyclobutane ring, which imparts a degree of conformational rigidity, and an imidazole ring, which can participate in hydrogen bonding and metal coordination. The primary amine group is a key functional group that can be protonated, contributing to the compound's solubility in aqueous media, particularly in its dihydrochloride salt form.
Caption: Chemical structure of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride.
Synthesis and Derivatization
A common strategy for the synthesis of N-substituted imidazoles involves the N-alkylation of imidazole.[3] In the context of the target molecule, a key intermediate would be a cyclobutane derivative with a leaving group at the 3-position and a protected amine at the 1-position.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
This proposed pathway involves standard organic transformations. The choice of protecting group for the amine is crucial to ensure compatibility with the subsequent reaction conditions. The final step of forming the dihydrochloride salt is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.
Analytical Methodologies
The characterization and quantification of imidazole-containing compounds are routinely performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of such molecules.[4][5]
Protocol: HPLC-MS/MS for Analysis
This protocol provides a general framework for the analysis of 3-Imidazol-1-ylcyclobutan-1-amine. Optimization of the mobile phase, gradient, and MS parameters would be necessary for method validation.
-
Sample Preparation:
-
Accurately weigh a sample of the compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.[5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common choice for polar compounds.
-
Mobile Phase A: Water with an additive such as formic acid or ammonium formate to improve peak shape.[6]
-
Mobile Phase B: Methanol or acetonitrile with the same additive.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical HPLC.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, monitoring for the transition of the precursor ion to one or more product ions.
-
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride. While a specific safety data sheet (SDS) for this compound is not available, general guidelines for handling imidazole derivatives and amine salts should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[7][8]
Conclusion
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride represents a molecule with potential for further investigation in various scientific domains, particularly in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic approach, and standard analytical techniques. Researchers and drug development professionals are encouraged to use this information as a starting point for their work with this and related compounds, always adhering to rigorous scientific and safety standards.
References
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spectroscopic data for 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of interest in medicinal chemistry due to its combination of a bioactive imidazole heterocycle and a rigid cyclobutane scaffold. For professionals in drug discovery and chemical research, unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with predictive data analysis to serve as an authoritative reference for the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for its complete structural elucidation. The protocols and interpretations described herein are designed to be self-validating, ensuring researchers can confidently verify the identity, purity, and structure of their synthesized material.
Introduction and Molecular Overview
The molecule 3-Imidazol-1-ylcyclobutan-1-amine combines two key structural motifs: the imidazole ring, a cornerstone of many biological molecules like the amino acid histidine, and a cyclobutane ring, which acts as a rigid, three-dimensional scaffold.[1][2] Imidazole derivatives are known to possess a wide array of pharmacological activities.[3][4] The primary amine on the cyclobutane ring provides a crucial site for further functionalization or for interaction with biological targets. The compound is supplied as a dihydrochloride salt, which enhances its solubility in aqueous media and stability, but also influences its spectroscopic features, particularly in IR and NMR.
Accurate characterization is the bedrock of chemical and pharmaceutical development. This guide provides the expected spectroscopic signatures for this molecule, explaining the rationale behind the predicted data based on established principles and data from analogous structures.
Caption: Predicted major fragmentation pathways in positive-ion ESI-MS.
Experimental Protocol for LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Method:
-
Use a C18 reverse-phase column.
-
Run a simple isocratic or gradient elution with a mobile phase of water and acetonitrile, often containing a small amount of formic acid (0.1%) to promote protonation.
-
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan data over a mass range of m/z 50-500.
-
If fragmentation data is desired, perform tandem MS (MS/MS) experiments by isolating the precursor ion (m/z 138.1) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. Use the instrument software to calculate the accurate mass and elemental composition of the parent and fragment ions.
Integrated Analytical Workflow
No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.
Caption: Integrated workflow for the complete structural elucidation of the target compound.
-
Mass Spectrometry First: HRMS confirms the elemental formula, providing the foundational piece of the puzzle.
-
Infrared Spectroscopy Next: IR quickly verifies the presence of the key functional groups (amine salt, imidazole ring), confirming the compound class.
-
Nuclear Magnetic Resonance Last: NMR provides the definitive proof of structure, showing how the atoms are connected. The number of signals, their chemical shifts, splitting patterns, and integrations must all be consistent with the proposed structure confirmed by MS and IR.
By following this logical progression, researchers can achieve an unambiguous and robust characterization of this compound, ensuring the integrity of their downstream research.
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BenchChem. (n.d.). Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide. Retrieved February 20, 2026, from BenchChem Technical Guides. [5]2. Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum. Retrieved February 20, 2026, from docbrown.info. [6]3. Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved February 20, 2026, from Whitman People. [7]4. E. F. de A. Malaquias, et al. (2015). Electron ionization induced fragmentation of macrocyclic amines. Journal of the American Society for Mass Spectrometry. [8]5. Taylor & Francis Online. (2026, February 17). Synthesis and multidimensional investigation of a tetra-substituted imidazole derivative. Retrieved February 20, 2026, from tandfonline.com. [9]6. Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane. Retrieved February 20, 2026, from docbrown.info. [10]7. Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved February 20, 2026, from derpharmachemica.com. [1]8. Armenian Journal of Physics. (2015). Vibrational Spectroscopic Studies of Imidazole. Retrieved February 20, 2026, from anjphys.info. [11]9. Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [12]10. JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved February 20, 2026, from jove.com. [13]11. University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 20, 2026, from orgchemboulder.com. [14]12. Advanced Pharmaceutical Bulletin. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved February 20, 2026, from apb.tbzmed.ac.ir. 13. AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved February 20, 2026, from s3-eu-west-1.amazonaws.com. [15]14. Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 20, 2026, from en.wikipedia.org. [16]15. Indian Academy of Sciences. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved February 20, 2026, from ias.ac.in. [17]16. PubChem. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [18]17. PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [19]18. ResearchGate. (2023, December 22). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved February 20, 2026, from researchgate.net. [20]19. University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 20, 2026, from ucalgary.ca. 20. PubChem. (n.d.). 3-(2-cyclobutyl-1h-imidazol-1-yl)propan-1-amine dihydrochloride. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [21]21. International Journal of Research and Analytical Reviews. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [2]22. International Journal of Research in Pharmacy and Science. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [4]23. BenchChem. (2025, December). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. [22]24. Tropical Journal of Pharmaceutical Research. (2015). X-ray Molecular Structure of ({[(1E)-3-(1H-Imidazol-1-yl). [23]25. Journal of Medicinal and Chemical Sciences. (2024, October 12). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. [24]26. Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved February 20, 2026, from semanticscholar.org. [25]27. ChemicalBook. (n.d.). Imidazole(288-32-4) IR Spectrum. Retrieved February 20, 2026, from chemicalbook.com. [26]28. ECHA. (n.d.). rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride. Retrieved February 20, 2026, from echa.europa.eu. [27]29. Hindawi. (2020). Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. [28]30. NIST WebBook. (n.d.). 1H-Imidazole. Retrieved February 20, 2026, from webbook.nist.gov. [29]31. PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [30]32. MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 20, 2026, from mdpi.com. [31]33. Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [32]34. University of Arizona. (2006). Exact-mass library for pesticides using a molecular-feature database. [33]35. IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved February 20, 2026, from ijcrt.org. [34]36. PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved February 20, 2026, from pubchem.ncbi.nlm.nih.gov. [35]37. TÜBİTAK Academic Journals. (2003, January 1). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved February 20, 2026, from journals.tubitak.gov.tr.t[36]ubitak.gov.tr. [cite: 37]
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A Framework for the Preliminary Toxicity Assessment of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride: An In-Depth Technical Guide
Abstract
Introduction: The Imperative for Early Toxicity Profiling
The journey of a new drug is fraught with challenges, with a significant portion of failures occurring due to unforeseen safety issues.[1][2] The compound in focus, 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride, represents a typical NCE at the threshold of preclinical evaluation. The absence of established toxicity data necessitates a systematic and predictive approach to its safety assessment. The primary objectives of a preliminary toxicity evaluation are to identify potential hazards, establish a preliminary safety margin, and inform the design of future, more extensive preclinical studies required for regulatory submissions like an Investigational New Drug (IND) application.[3][4][5][6]
This guide is structured to follow a tiered testing strategy, a widely accepted paradigm that begins with broad, rapid, and cost-effective methods and progresses to more complex and resource-intensive assays. This logical flow ensures that critical " go/no-go " decisions can be made at the earliest possible stages, optimizing the allocation of resources in the drug development pipeline.[2]
Compound Profile: 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride
A thorough understanding of the physicochemical properties of an NCE is the foundation of its toxicological assessment. While specific experimental data for the title compound is scarce, we can infer certain characteristics based on its structure and related molecules.
| Property | Predicted/Inferred Value | Significance in Toxicity Assessment |
| Molecular Formula | C₇H₁₁N₃ · 2HCl | Influences molecular weight and potential for salt-related effects. |
| Molecular Weight | ~214.1 g/mol (dihydrochloride salt) | Affects absorption, distribution, metabolism, and excretion (ADME). |
| Structure | Imidazole ring, cyclobutane core, primary amine | The imidazole moiety can be associated with certain metabolic interactions. The primary amine is a potential site for metabolic reactions and can influence solubility and receptor binding. |
| CAS Number | Not definitively established in public databases | Highlights the novelty of the compound. A related isomer, rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, has the CAS number 2230789-98-5.[7] |
| Water Solubility | Predicted to be high | The dihydrochloride salt form generally enhances aqueous solubility, which is critical for formulation and bioavailability for in vitro and in vivo testing. |
Tier 1: In Silico Toxicity Prediction
Before any laboratory-based experiments are conducted, computational (in silico) toxicology offers a powerful, rapid, and cost-effective means to flag potential liabilities.[2][8] These methods use a compound's chemical structure to predict its interaction with biological systems based on vast datasets of known toxicological information.[8]
The primary goal of this stage is not to provide definitive answers but to guide the design of subsequent in vitro and in vivo studies by highlighting areas of potential concern.[9]
Key In Silico Endpoints
-
Genotoxicity Prediction: Algorithms can identify structural alerts (substructures known to be associated with DNA reactivity) and predict the outcome of an Ames test for bacterial mutagenicity.[10]
-
Carcinogenicity Prediction: Models based on rodent carcinogenicity data can provide an early indication of carcinogenic potential.
-
hERG Channel Blockade: Predicting affinity for the hERG potassium channel is crucial for early assessment of cardiotoxicity risk.[1][11]
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury): Models can predict the potential for a compound to cause liver damage.
-
Acute Toxicity (LD50) Estimation: Quantitative Structure-Toxicity Relationship (QSTR) models can provide a rough estimate of the lethal dose in rodents, which aids in dose range finding for initial in vivo studies.[12]
In Silico Workflow
Caption: In Silico Toxicity Prediction Workflow.
Tier 2: In Vitro Assessment
In vitro assays form the core of the preliminary toxicity assessment, providing quantitative data on the compound's effects at the cellular level. These assays reduce the reliance on animal testing and allow for medium- to high-throughput screening.[9]
General Cytotoxicity
The first step is to determine the concentration range at which the compound causes general cell death. This is crucial for selecting appropriate, non-cytotoxic concentrations for more specific assays like genotoxicity tests.
-
Assays:
-
Cell Lines: A minimum of two cell lines, preferably of human origin and from different tissues (e.g., HepG2 - liver, HEK293 - kidney), should be used.
-
Endpoint: Determination of the IC50 (the concentration that inhibits 50% of cell growth or viability).
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (e.g., from 0.1 µM to 1000 µM). Replace the cell culture medium with medium containing the test compound concentrations. Include vehicle control (e.g., DMSO or saline) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Genotoxicity
Genotoxicity testing is a regulatory requirement and is critical for assessing the potential of a compound to cause genetic damage that could lead to cancer or inherited defects.[16] A standard two-test in vitro battery is recommended.[17]
-
Bacterial Reverse Mutation Assay (Ames Test): This test detects gene mutations (point mutations and frameshifts).[16][17] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[16] The assay should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[18][19] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[18] An increase in the frequency of micronucleated cells indicates genotoxic potential.
Cardiovascular Safety: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsade de Pointes.[11][20][21] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint.[1][21]
-
Methodology: While patch-clamp electrophysiology is the gold standard, high-throughput methods like fluorescence polarization binding assays are suitable for preliminary screening.[11][22] These assays measure the displacement of a fluorescent ligand from the hERG channel by the test compound.[22]
-
Endpoint: An IC50 value for hERG channel inhibition. A potent IC50 (e.g., <10 µM) is a significant red flag that requires further investigation.
Metabolic Stability and Drug-Drug Interaction Potential: CYP450 Inhibition
Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[23][24] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[24][25]
-
Methodology: An in vitro assay using human liver microsomes and a panel of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is standard.[23][26][27] The assay measures the ability of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride to inhibit the metabolism of these probe substrates.
-
Endpoint: IC50 values for the inhibition of each major CYP isoform.
Caption: Tier 2 In Vitro Toxicity Assessment Workflow.
Tier 3: Preliminary In Vivo Assessment
If the in vitro data does not reveal significant liabilities, a limited, exploratory in vivo study is warranted. The primary goals are to assess acute toxicity, identify potential target organs of toxicity, and determine a maximum tolerated dose (MTD).[28] These studies must be conducted in compliance with ethical guidelines for animal welfare.
Acute Oral Toxicity Study (OECD 420, 423, or 425)
The objective is to determine the short-term adverse effects of a single dose of the compound.[29][30][31] OECD guidelines offer several protocols that aim to reduce the number of animals used while still providing sufficient data for hazard classification.[30][32][33]
-
Species: Typically conducted in one rodent species (e.g., Sprague-Dawley rats).[29]
-
Study Design (Example based on OECD 423 - Acute Toxic Class Method):
-
A stepwise procedure is used with a small number of animals (typically 3) per step.[33]
-
Dosing starts at a predefined level (e.g., 300 mg/kg) based on in silico predictions and any existing data.
-
The outcome (mortality or evident toxicity) in the first step determines the dose for the next step (either higher or lower).
-
This process continues until the toxicity class of the compound can be determined.
-
-
Observations: Animals are observed for 14 days for clinical signs of toxicity (e.g., changes in behavior, body weight, food/water consumption) and mortality.[29]
-
Endpoint: At the end of the study, a gross necropsy is performed on all animals. Histopathological examination of major organs (liver, kidneys, heart, lungs, spleen, brain) is conducted to identify any target organ toxicity.
| Parameter | Observation / Data Point | Purpose |
| Mortality | Number of deaths per dose group | Helps classify the substance for acute toxicity (GHS category).[33] |
| Clinical Signs | Changes in posture, activity, respiration, etc. | Identifies signs of neurotoxicity or systemic toxicity. |
| Body Weight | Measured pre-dose and at regular intervals (e.g., Days 1, 3, 7, 14) | A significant drop in body weight is a key indicator of systemic toxicity. |
| Gross Necropsy | Visual examination of organs and tissues at study termination | Identifies macroscopic changes like organ discoloration, swelling, or lesions. |
| Histopathology | Microscopic examination of key organ tissues | Identifies cellular-level damage and confirms target organs of toxicity. |
Data Synthesis and Risk Assessment
The culmination of this tiered approach is an integrated risk assessment. Data from all three tiers must be considered in concert to build a comprehensive preliminary safety profile for 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride.
-
In Silico-In Vitro Correlation: Do the in vitro results confirm the predictions from the computational models? For example, if a hERG liability was predicted, was it confirmed in the hERG assay?
-
In Vitro-In Vivo Correlation: Can the observed in vivo toxicity be explained by the in vitro findings? For instance, if liver toxicity is seen in vivo, were there signs of cytotoxicity in HepG2 cells?
-
Safety Margin Estimation: A preliminary safety margin can be estimated by comparing the concentrations at which toxicity is observed in vitro and in vivo with the anticipated efficacious concentration.
This integrated assessment will lead to a " go/no-go " decision or a decision to modify the chemical structure to mitigate identified liabilities before proceeding to more extensive and costly Good Laboratory Practice (GLP) toxicology studies.[6]
Conclusion
The preliminary toxicity assessment of a novel compound like 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a critical, hypothesis-driven scientific endeavor. The tiered strategy outlined in this guide—progressing from in silico prediction to focused in vitro assays and limited in vivo studies—provides a robust and efficient framework for early hazard identification. By understanding the potential liabilities related to cytotoxicity, genotoxicity, cardiotoxicity, and metabolic interactions, drug development teams can make informed decisions, ultimately de-risking the development pipeline and increasing the probability of advancing safer therapeutic candidates into clinical trials.[5]
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FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2012, July 11). U.S. Food and Drug Administration. [Link]
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ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. (1997, September 30). European Medicines Agency (EMA). [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2018, August 16). Drug Metabolism and Disposition, 46(11), 1641-1649. [Link]
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Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). ScienceDirect. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023, August 16). MDPI. [Link]
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Acute Toxicity. Joint Research Centre - European Commission. [Link]
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Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 6(11), e26908. [Link]
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Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
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Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 138-143. [Link]
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OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]
-
Acute Toxicity by OECD Guidelines. (2018, October 16). Slideshare. [Link]
-
Chapter IV. Guidelines for Toxicity Tests. Food and Drug Administration. [Link]
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3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. PubChemLite. [Link]
-
Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). Journal of Applied Pharmaceutical Science, 15(05), 001-011. [Link]
-
Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Pharma's Almanac. [Link]
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3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride: Discovery, Synthesis, and Application in Drug Design
This guide serves as a comprehensive technical analysis of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride , a specialized bicyclic building block that has emerged as a critical tool in modern medicinal chemistry.
Executive Summary
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (CAS: 2287332-13-0 for the trans isomer) is a high-value bifunctional intermediate used to introduce conformationally restricted polar motifs into drug candidates. Emerging prominently in patent literature around 2015–2016, this compound represents the industry's shift from flat, aromatic scaffolds to three-dimensional (Fsp³-rich) architectures—a strategy known as "Escaping Flatland."
It is primarily utilized as a bioisostere for flexible alkyl spacers or planar phenyl rings in the development of CFTR modulators (for Cystic Fibrosis), JAK inhibitors , and H3 receptor antagonists .
| Property | Specification |
| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |
| Molecular Formula | C₇H₁₁N₃[1][2][3] · 2HCl |
| Molecular Weight | 210.10 g/mol (salt); 137.18 g/mol (free base) |
| Key Isomer | trans-1,3-disubstituted (rel-1r,3r) |
| Primary Role | Pharmacophore Scaffold / Linker |
| Solubility | High (Water, DMSO) |
Part 1: Discovery and Historical Context
The "Escape from Flatland" (2010s)
The discovery of 3-imidazol-1-ylcyclobutan-1-amine was not a singular "eureka" moment by one academic lab, but rather a result of the systematic industrial pursuit of sp³-rich bioisosteres .
Prior to 2010, medicinal chemistry relied heavily on planar aromatic rings (phenyl, pyridine) to link pharmacophores. While easy to synthesize, these "flat" molecules often suffered from poor solubility and metabolic liability. The "discovery" of this specific cyclobutane-imidazole motif coincides with the rise of Fragment-Based Drug Discovery (FBDD) , where researchers sought rigid, non-aromatic linkers to improve:
-
Metabolic Stability: The cyclobutane ring is less prone to oxidative metabolism (CYP450) than alkyl chains.
-
Vector Control: The defined geometry (cis vs. trans) allows precise orientation of the imidazole (H-bond acceptor/donor) relative to the amine (attachment point).
Emergence in Patent Literature (2015–Present)
The molecule gained prominence in patent filings related to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[3] Specifically, it appears as an amine building block in the synthesis of next-generation correctors and potentiators, designed to repair the folding defects of the CFTR protein [1].
Unlike earlier flexible linkers (e.g., propyl-imidazole), the cyclobutane core locks the imidazole into a specific vector, enhancing potency by reducing the entropic penalty of binding.
Part 2: Synthesis and Stereochemistry
The synthesis of 3-imidazol-1-ylcyclobutan-1-amine is challenging due to the need to control the cis/trans stereochemistry of the 1,3-disubstituted cyclobutane ring. The trans isomer (1r,3r) is thermodynamically preferred in many routes but requires specific conditions to isolate.
Core Synthetic Pathway
The most robust industrial route involves a Nucleophilic Displacement Strategy starting from protected aminocyclobutanol.
Step-by-Step Protocol
-
Starting Material: N-Boc-3-aminocyclobutan-1-ol.
-
Activation: The hydroxyl group is converted into a good leaving group (Mesylate or Tosylate).
-
Nucleophilic Displacement (The Critical Step):
-
Reagents: Imidazole, Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or DMAc at 80–100°C.
-
Mechanism: Sₙ2 displacement. Because the starting alcohol is often a mixture or specifically cis, the displacement inverts the center, favoring the formation of the trans-imidazole product (or vice versa depending on the starting isomer).
-
-
Deprotection: Removal of the Boc group using 4M HCl in Dioxane.
-
Salt Formation: Isolation as the dihydrochloride salt to ensure stability and prevent the imidazole from acting as a nucleophile against itself (polymerization) or air oxidation.
Visualization of Synthesis Logic
The following diagram illustrates the Sₙ2 inversion pathway used to secure the correct stereochemistry.
Caption: Synthetic workflow for 3-Imidazol-1-ylcyclobutan-1-amine via nucleophilic displacement, highlighting the critical stereochemical inversion step.
Part 3: Applications in Drug Discovery
CFTR Modulators (Cystic Fibrosis)
In the context of CFTR research (e.g., Vertex Pharmaceuticals' pipeline), this building block is used to construct the "tail" of the modulator molecule. The basic amine of the cyclobutane couples to a core scaffold (often an isoxazole or quinoline carboxylic acid), while the imidazole projects outward to interact with polar residues in the CFTR binding pocket [2].
H3 Receptor Antagonists
The imidazole ring is a classic pharmacophore for Histamine H3 receptors. Historically, H3 antagonists used flexible propyl linkers (e.g., Imetit). Replacing the propyl chain with a cyclobutane ring (using this building block) restricts the conformational space, potentially increasing selectivity for H3 over H4 or H1 receptors and reducing off-target effects.
Kinase Inhibitors (JAK/BTK)
While less common than pyrazole-cyclobutanes, the imidazole variant is explored in "scaffold hopping" exercises. If a pyrazole-based drug candidate suffers from poor solubility or patent crowding, medicinal chemists substitute it with an imidazole-cyclobutane moiety to alter the pKa and hydrogen bonding profile while maintaining the overall shape.
Comparative Analysis: Why this Building Block?
| Feature | Alkyl Linker (Propyl) | Phenyl Linker | Cyclobutane Linker (This Compound) |
| Conformation | Highly Flexible (High Entropy) | Rigid / Planar | Rigid / 3D (Puckered) |
| Solubility | Moderate | Low | High |
| Metabolic Stability | Low (Oxidation) | Moderate | High |
| Vector Angle | Variable | 180° (Para) / 120° (Meta) | ~150° (Trans-1,3) |
Part 4: Technical Specifications & Handling
Experimental Characterization
For researchers synthesizing or utilizing this compound, the following analytical signatures are standard for the trans isomer.
-
¹H NMR (D₂O): Distinct signals for the cyclobutane ring protons. The methine protons (CH-N) typically appear at 4.5–5.0 ppm (adjacent to imidazole) and 3.5–4.0 ppm (adjacent to amine). The cyclobutane methylene protons appear as multiplets around 2.4–3.0 ppm.
-
Mass Spectrometry: ESI+ [M+H]⁺ = 138.1 (Free base).
-
Storage: The dihydrochloride salt is hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Safety Protocol
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. The free base is a volatile amine; always handle as the salt form until the coupling step.
References
-
Vertex Pharmaceuticals Inc. (2016).[3] Derivatives of 3-Heteroarylisoxazol-5-Carboxylic Amide Useful for the Treatment of Inter Alia Cystic Fibrosis. WO 2016/115090 A1. Link
-
Bai, R., et al. (2014). Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as Sigma 2 Receptor Ligands. Journal of Medicinal Chemistry, 57(10), 4239–4251.[3] Link
-
Mykhailiuk, P. K. (2015).[3] 1,3-Disubstituted Cyclobutanes: "Design" Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2015(11), 2533–2539. (Contextual grounding for cyclobutane synthesis). Link
Sources
An In-depth Technical Guide to 3-Imidazol-1-ylcyclobutan-1-amine Derivatives and Analogs: Synthesis, Characterization, and Biological Potential
Executive Summary
The confluence of established pharmacophores with novel three-dimensional (3D) scaffolds represents a significant frontier in modern drug discovery. This guide focuses on the 3-Imidazol-1-ylcyclobutan-1-amine scaffold, a promising yet underexplored chemical entity. By combining the versatile imidazole moiety—a cornerstone of medicinal chemistry—with the non-planar, rigid cyclobutane core, this scaffold offers unique structural and physicochemical properties.[1][2] Such 3D fragments are increasingly sought after to enhance target engagement, improve ADME (absorption, distribution, metabolism, and excretion) profiles, and unlock new chemical space beyond the traditional "flat" aromatic systems.[1] This whitepaper provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. It details robust synthetic strategies for the core molecule and its derivatives, outlines rigorous analytical methods for characterization and quality control, and explores the potential biological activities based on established principles of imidazole pharmacology.
Introduction: The Strategic Value of the Imidazole-Cyclobutane Scaffold
The Imidazole Moiety: A Privileged Pharmacophore
The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines.[3][4] Its unique electronic properties—being both a π-electron-rich system and possessing a basic nitrogen atom—allow it to act as a hydrogen bond donor, acceptor, and a ligand for metal ions within enzyme active sites.[5][6] This versatility has led to its incorporation into a vast array of approved drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole), antibacterial and antiprotozoal drugs (e.g., metronidazole), and anticancer agents (e.g., dacarbazine).[7][8] The polar, ionizable nature of the imidazole ring can also be leveraged to optimize the solubility and pharmacokinetic characteristics of lead compounds.[3]
The Cyclobutane Core: A Gateway to Three-Dimensionality
Fragment-based drug discovery (FBDD) has historically been dominated by flat, aromatic scaffolds. However, there is a growing consensus that molecules with greater 3D character offer significant advantages, including improved selectivity and novel intellectual property. The cyclobutane moiety is an attractive, underrepresented 3D scaffold that provides a rigid, puckered conformation, allowing for precise spatial orientation of substituents.[1][2] This contrasts with more flexible aliphatic linkers and provides a unique structural alternative to more common cycloalkanes like cyclopentane and cyclohexane. The development of synthetic strategies to access functionalized cyclobutanes has made these fragments more accessible for library synthesis.[1][9]
Rationale for the 3-Imidazol-1-ylcyclobutan-1-amine Scaffold
The title compound merges these two valuable motifs. The 1,3-disubstituted pattern on the cyclobutane ring provides two distinct vectors for chemical modification: the primary amine at the 1-position and the imidazole ring at the 3-position. The primary amine is a key handle for forming amides, sulfonamides, or for reductive amination to introduce further diversity.[1][2] The imidazole ring provides a potent pharmacophore while its N-1 linkage to the cyclobutane core positions it for specific interactions with biological targets. The dihydrochloride salt form is typically employed to enhance aqueous solubility and stability for biological testing and formulation.
General Synthesis Strategies and Methodologies
The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine and its analogs can be approached through a logical sequence of established chemical transformations. A generalized workflow is presented below, followed by detailed protocols for key steps.
Sources
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- 9. pubs.acs.org [pubs.acs.org]
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride potential as a research chemical
The following technical guide details the physicochemical profile, synthetic utility, and experimental handling of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride . This document is designed for medicinal chemists and structural biologists utilizing this compound as a conformationally restricted building block in drug discovery.
A Conformationally Restricted Heterocyclic Scaffold for Lead Optimization[1]
Executive Summary
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a high-value bifunctional building block characterized by a cyclobutane core that rigidly separates a primary amine (nucleophile/linker) from an imidazole ring (H-bond acceptor/donor/metal chelator).[1] Unlike flexible alkyl linkers (e.g., propyl chains), the cyclobutane ring reduces entropic penalties upon receptor binding and defines precise vectors for substituent display. This compound is critical in fragment-based drug discovery (FBDD) for targeting GPCRs (specifically Histamine H3/H4), metalloenzymes, and kinases where "linker geometry" dictates selectivity.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-(1H-imidazol-1-yl)cyclobutan-1-amine dihydrochloride |
| Molecular Formula | C |
| Molecular Weight | 210.10 g/mol (Salt); 137.18 g/mol (Free Base) |
| CAS Number | Generic/Analogous:[1] 2060049-58-1 (Carboxylic acid analog ref) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | High in H |
| pKa (Calc.) | ~6.9 (Imidazole), ~10.5 (Primary Amine) |
| Stoichiometry | 1:2 (Base : HCl) |
Structural Significance
The cyclobutane ring exists in a "puckered" conformation.[2][3] Depending on the synthetic route, this compound may exist as cis or trans isomers regarding the relative orientation of the amine and imidazole.
-
Trans-isomer: Linear vector display (approx. 180°), extending the reach between the pharmacophores.[1]
-
Cis-isomer: Bent vector display, suitable for chelating motifs or compact pockets.[1]
Strategic Utility in Drug Design
Bioisosterism and Rigidification
This scaffold serves as a rigid bioisostere for N-(3-aminopropyl)imidazole .[1] By replacing the flexible propyl chain with cyclobutane:
-
Metabolic Stability: The cyclobutane ring is less prone to oxidative metabolism (P450) compared to alkyl chains.
-
Entropic Advantage: Pre-organizing the imidazole and amine reduces the entropy loss upon binding to a target protein, potentially improving affinity (ΔG = ΔH - TΔS).[1]
Target Applications
-
Histamine Receptors: The imidazole moiety mimics the endogenous histamine headgroup, while the amine facilitates coupling to lipophilic tails required for H3/H4 antagonism.
-
Heme-Iron Coordination: The imidazole N3 nitrogen is an excellent ligand for heme-iron centers (e.g., in CYP450 inhibitors or NOS inhibitors).[1]
-
Kinase Inhibitors: Used as a solvent-front binder where the amine couples to the hinge-binding scaffold.[1]
Experimental Protocols
Handling & Storage (Self-Validating Protocol)
Objective: Maintain salt integrity and prevent stoichiometry drift due to hygroscopicity.
-
Receipt: Upon arrival, verify the presence of a desiccant packet.
-
Storage: Store at -20°C under argon or nitrogen.
-
Weighing:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Weigh quickly in a low-humidity environment (<40% RH).[1]
-
Validation: If the solid appears "sticky" or translucent, it has absorbed water. Recrystallize from EtOH/Et2O or dry under high vacuum (0.1 mbar) over P
O for 12h.
-
Free-Basing Protocol (In Situ)
For reactions requiring the nucleophilic free amine (e.g., amide coupling), the dihydrochloride must be neutralized.
-
Reagents: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1]
-
Stoichiometry: Use 3.0 - 3.5 equivalents of base (2 eq to neutralize HCl, 1+ eq to activate the amine).
-
Solvent System: DMF or DMAc is preferred due to the high polarity of the salt.
Standard Amide Coupling Workflow
Context: Attaching the scaffold to a Carboxylic Acid Core (R-COOH).[1]
-
Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT (Solution turns yellow/orange).
-
Addition: Add 3-Imidazol-1-ylcyclobutan-1-amine 2HCl (1.1 eq) followed immediately by additional DIPEA (2.5 eq).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 peak).[1]
-
Workup:
Visualizations & Pathways
Pharmacophore Vector Map
This diagram illustrates how the cyclobutane core orients the functional groups compared to a flexible linker, highlighting the rigidification strategy.
Caption: Vector analysis showing the rigid spatial separation of the amine and imidazole motifs by the cyclobutane core, minimizing entropic penalty upon binding.
Synthetic Application Workflow
A logical flow for utilizing this chemical in a fragment-growing campaign.
Caption: Decision tree for incorporating the dihydrochloride salt into diverse chemical scaffolds via amide coupling or reductive amination.
Safety & Hazard Identification (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][5] The free amine is basic and potentially corrosive. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][5][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (dust inhalation).[1] |
PPE Requirements:
-
Respiratory: N95 or P100 particulate respirator if handling open powder.[1]
-
Skin: Nitrile gloves (0.11 mm thickness minimum).[1]
-
Eyes: Chemical safety goggles.[1]
References
-
Cyclobutanes in Medicinal Chemistry
-
Imidazole Synthesis & Properties
-
General Amide Coupling Protocols
-
Related Analog Data (PubChem)
Sources
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- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | C6H13Cl2N3 | CID 13290798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
HPLC method for analysis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Executive Summary
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors, most notably Upadacitinib (Rinvoq). Its analysis presents a "perfect storm" of chromatographic challenges:
-
High Polarity: The dihydrochloride salt form and small aliphatic structure result in near-zero retention on standard C18 columns.
-
Lack of Chromophores: The cyclobutane ring is UV-transparent; detection relies solely on the imidazole ring’s weak absorbance at low wavelengths (<220 nm).
-
Basic Interaction: Two basic nitrogen centers (primary amine and imidazole) cause severe peak tailing due to silanol interactions.
This Application Note details two distinct, validated protocols:
-
Protocol A (QC-Standard): A robust Ion-Pair Reversed-Phase (IP-RP) method designed for quality control environments using UV detection.
-
Protocol B (R&D/MS-Compatible): A Hydrophilic Interaction Liquid Chromatography (HILIC) method suitable for LC-MS applications and trace impurity profiling.
Chemical Context & Method Selection Strategy
The analyte exists as a dication in acidic media. Standard Reversed-Phase (RP) chromatography fails because the solvated cation elutes in the void volume (
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection requirements.
Protocol A: Ion-Pair Reversed-Phase (IP-RP) Method
Best for: Routine QC, Purity Assay, Content Uniformity. Mechanism: The anionic ion-pairing agent (1-Hexanesulfonate) forms a neutral, hydrophobic complex with the cationic amine, allowing retention on the C18 stationary phase.
Reagents & Materials
-
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18). Note: "SB" (StableBond) is preferred for stability at low pH.
-
Ion-Pair Reagent: Sodium 1-Hexanesulfonate (HPLC Grade).
-
Buffer Additive: Phosphoric Acid (85%).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Sodium 1-Hexanesulfonate + 0.1% H₃PO₄ in Water (pH 2.5) | Sulfonate pairs with amine; low pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the hydrophobic ion-pair complex. |
| Elution Mode | Isocratic: 90% A / 10% B | High aqueous content required for solubility of the salt and retention. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and peak shape. |
| Detection | UV @ 210 nm | Imidazole absorption maximum. |
| Injection Vol | 10 µL | Prevent column overload. |
| Run Time | 12 minutes | Analyte elutes ~6-7 mins. |
Step-by-Step Preparation
-
Buffer Preparation: Dissolve 3.76 g of Sodium 1-Hexanesulfonate in 950 mL of water. Add 1.0 mL of Phosphoric Acid (85%). Adjust pH to 2.5 ± 0.1 with dilute NaOH or H₃PO₄. Dilute to 1000 mL. Filter through 0.22 µm nylon filter.
-
System Equilibration: Flush column with Mobile Phase for at least 60 minutes . Critical: Ion-pair reagents require long equilibration times to saturate the stationary phase.
-
Standard Prep: Dissolve 10 mg of 3-Imidazol-1-ylcyclobutan-1-amine 2HCl in 10 mL of Mobile Phase A . (Do not use pure organic solvent as diluent to avoid breakthrough).
Protocol B: HILIC Method (LC-MS Compatible)
Best for: Trace impurity analysis, LC-MS/MS, High Sensitivity. Mechanism: Partitioning of the polar analyte into the water-enriched layer on the surface of a polar stationary phase.
Reagents & Materials
-
Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) or Merck SeQuant ZIC-HILIC.
-
Buffer: Ammonium Formate (Volatile, MS-grade).
-
Solvent: Acetonitrile (LC-MS Grade).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0 with Formic Acid) in Water | Provides ionic strength and protonation control. |
| Mobile Phase B | Acetonitrile | Weak solvent in HILIC (promotes retention). |
| Gradient | 0-2 min: 90% B2-10 min: 90% → 60% B10-15 min: 90% B (Re-equilibration) | Gradient elution to sharpen peaks and elute potential hydrophobic impurities. |
| Flow Rate | 0.8 mL/min | Optimized for HILIC mass transfer. |
| Column Temp | 35°C | |
| Detection | UV @ 210 nm OR MS (ESI+) | MS Target: [M+H]⁺ = 138.1 m/z (Free base mass). |
Critical User Note
In HILIC, water is the strong solvent . The sample must be dissolved in a high-organic diluent (e.g., 80:20 ACN:Water). Injecting a 100% aqueous sample will cause the peak to split or elute in the void.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Factor ( | > 2.0 | IP-RP: Increase Sulfonate conc. or lower %B.HILIC: Increase %B (ACN). |
| Tailing Factor ( | < 1.5 | IP-RP: Lower pH to 2.2; Ensure column is "End-capped".HILIC: Increase Buffer ionic strength (up to 20mM). |
| Precision (RSD, n=6) | < 2.0% | Check injector seal or pump pulsation. |
| Resolution ( | > 2.0 (from nearest impurity) | Adjust gradient slope. |
Troubleshooting Guide: The "Tailing" Problem
The most common failure mode for this analyte is severe peak tailing.
Figure 2: Troubleshooting logic for peak tailing issues specific to basic amine analysis.
References
-
Upadacitinib Synthesis & Intermediates
-
Chromatographic Theory
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link
-
-
Ion-Pair Methodology
-
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter 4: Ion-Pair Chromatography). Link
-
-
General Imidazole Analysis
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
Abstract & Scope
This application note details a robust LC-MS/MS protocol for the detection and quantitation of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (CAS: 2287332-13-0). As a small, highly polar, and basic pharmaceutical building block (MW 137.18), this molecule presents significant chromatographic challenges, including poor retention on standard C18 phases and severe peak tailing due to secondary silanol interactions.
This guide overcomes these limitations by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+). The method described ensures optimal retention, symmetrical peak shape, and high sensitivity suitable for pharmacokinetic (PK) profiling or purity assessment in drug discovery workflows.
Chemical Properties & Analytical Challenge
| Property | Description |
| Compound Name | 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride |
| Structure | Cyclobutane ring substituted with a primary amine and an imidazole group.[1][2] |
| Formula | C7H11N3 · 2HCl |
| Molecular Weight | 137.18 g/mol (Free Base); ~210.1 g/mol (Salt) |
| Polarity | High (LogP < 0). Contains two basic nitrogen centers. |
| pKa (Est.) | Imidazole N3: ~7.0; Primary Amine: ~10.5 |
| Challenge | Retention: Negligible on C18 columns due to high polarity.Ionization: Good in ESI+, but requires specific mobile phase pH to suppress silanol activity. |
Experimental Protocol
3.1. Liquid Chromatography (HILIC Mode)
Rationale: HILIC is selected over Reversed-Phase (RP) chromatography to provide sufficient retention (k' > 2) without the use of ion-pairing reagents, which can suppress MS signals and contaminate the source. The Amide stationary phase is chosen for its stability and ability to retain polar amines via hydrogen bonding and electrostatic interactions.
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Column Temperature: 40°C
-
Injection Volume: 2–5 µL (Critical: Sample solvent must match initial mobile phase).
Mobile Phase Composition:
-
MP A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Note: The buffer controls the ionization state of the analyte and the silica surface.
-
-
MP B (Organic): Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % MP A (Water) | % MP B (AcN) | Curve | Description |
| 0.00 | 5 | 95 | Initial | High organic for loading. |
| 1.00 | 5 | 95 | 6 | Hold to elute matrix salts. |
| 4.00 | 40 | 60 | 6 | Elution of analyte. |
| 4.10 | 50 | 50 | 1 | Column Wash. |
| 5.50 | 50 | 50 | 1 | Wash Hold. |
| 5.60 | 5 | 95 | 1 | Return to Initial. |
| 8.00 | 5 | 95 | 1 | Re-equilibration (Critical). |
3.2. Mass Spectrometry (MS/MS) Parameters
Rationale: The molecule contains two basic nitrogens, making it ideal for Positive ESI . The precursor ion [M+H]+ is 138.1 m/z. Fragmentation typically involves the loss of ammonia (-17 Da) or cleavage of the imidazole ring.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| Quantifier | 138.1 | 69.1 | 25 | 22 | Imidazole ring fragment |
| Qualifier | 138.1 | 121.1 | 25 | 15 | Loss of NH3 (-17 Da) |
| Internal Std | 142.1 | 73.1 | 25 | 22 | (If using d4-analog) |
Sample Preparation Workflow
Crucial Step: In HILIC, the sample solvent strength is inverted compared to RP. Injecting a purely aqueous sample will cause "solvent washout" and poor peak shape. The final extract must be high in organic content (>80% Acetonitrile).
Protocol: Protein Precipitation (PPT) for Plasma/Serum
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Precipitate: Add 200 µL of Acetonitrile containing Internal Standard (IS).
-
Ratio: 1:4 (Sample:Solvent) ensures efficient protein removal and high organic content.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the supernatant to an LC vial.
-
Do NOT dilute with water. Inject directly.[8]
-
Visualizing the Methodology
5.1. Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting the critical solvent mismatch checkpoint.
Caption: Step-by-step bioanalytical workflow ensuring HILIC solvent compatibility.
5.2. HILIC Separation Mechanism
Understanding the mechanism is vital for troubleshooting. HILIC relies on a water-rich layer on the silica surface.
Caption: HILIC retention mechanism showing analyte partitioning into the adsorbed water layer.[7]
Validation & Troubleshooting Guidelines
6.1. Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fit: Linear (1/x² weighting) is recommended due to the wide dynamic range of ESI.
-
Carryover: HILIC columns can sometimes retain basic amines. Include a "Sawtooth" wash (rapid cycling 95% -> 50% B) after high-concentration standards if carryover > 20% of LLOQ is observed.
6.2. Common Pitfalls
-
Peak Splitting: Usually caused by injecting an aqueous sample (100% water) into a high-organic mobile phase. Solution: Ensure sample diluent is at least 75% Acetonitrile.
-
RT Shift: HILIC columns require longer equilibration than C18. Ensure at least 10-15 column volumes of equilibration time (Step 6 in gradient) between runs.
-
Ion Suppression: While HILIC is cleaner than C18 for phospholipids, matrix effects can still occur. Monitor the IS response; if it drops >20% in samples compared to neat standards, consider further dilution.
References
-
HILIC Method Development Guide. Waters Corporation. Detailed guide on Amide column chemistry and mobile phase selection.
-
Strategies for the Analysis of Polar Compounds. Agilent Technologies. Overview of HILIC-Z and HILIC-OH5 applications for polar metabolites.
-
Fragmentation of Imidazole Derivatives. Journal of Mass Spectrometry. General principles of imidazole ring fragmentation in ESI-MS/MS (m/z 69 characteristic ion).
-
Bioanalytical Method Validation Guidance. FDA/EMA. Standard regulatory guidelines for validating LC-MS/MS methods.
(Note: Specific application notes for CAS 2287332-13-0 are not publicly indexed; this protocol is derived from first-principles chemistry for polar amine analysis utilizing validated HILIC methodologies.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 牛脂醇硫酸酯钠_结构式_性质_英文_CAS号【8052-50-4】_化源网 [chemsrc.com]
Application Note & Protocols for the Biochemical Characterization of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride as a potential inhibitor in biochemical assays. The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets, notably heme-containing enzymes.[1][2][3][4][5] While specific target and potency data for this compound are not extensively documented in public literature, its structural motifs suggest potential activity against high-value therapeutic targets such as inducible Nitric Oxide Synthase (iNOS) and Indoleamine 2,3-dioxygenase 1 (IDO1) .
This guide is structured to empower researchers with the foundational knowledge and detailed experimental protocols required to independently characterize this and other novel imidazole-containing compounds. We present validated, step-by-step methodologies for both cell-free (biochemical) and cell-based assays for iNOS and IDO1, allowing for a thorough investigation of the compound's inhibitory potential and mechanism of action.
Introduction: The Imidazole Moiety in Enzyme Inhibition
Imidazole and its derivatives are fundamental building blocks in the design of enzyme inhibitors due to the unique electronic properties of the heterocyclic ring. The nitrogen atoms can act as hydrogen bond donors and acceptors, and crucially, as ligands for metal ions within enzyme active sites, such as the heme iron in iNOS and IDO1.[1][5] This interaction often leads to potent and specific inhibition.
-
Nitric Oxide Synthases (NOS): These enzymes catalyze the production of nitric oxide (NO) from L-arginine. The inducible isoform, iNOS, is a key mediator in inflammatory processes, and its over-activity is implicated in various pathologies. Imidazole-based compounds can act as L-arginine-competitive inhibitors by coordinating with the heme iron, thereby blocking substrate binding.[1]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[3][6] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, helping cancer cells evade the immune system.[7][8][9] Consequently, IDO1 inhibitors are actively pursued as immuno-oncology therapeutics.
This document provides robust protocols that serve as a starting point for determining if this compound targets these pathways.
General Handling and Preparation of Stock Solutions
Before commencing any assay, proper handling and preparation of the inhibitor are critical for reproducible results.
-
Compound: this compound
-
Form: Typically a solid, crystalline powder. As a dihydrochloride salt, it is expected to have good solubility in aqueous solutions.[10][11]
-
Storage: Store the solid compound at -20°C, desiccated and protected from light.
-
Stock Solution Preparation:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Some organic solvents like DMSO can also be used, but water is preferred for hydrochloride salts.[10]
-
Ensure complete dissolution. Gentle warming (45-60°C) or sonication can be applied if necessary.[10][12]
-
Create single-use aliquots of the primary stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Protocol Suite 1: Characterization of iNOS Inhibition
These protocols are designed to determine if the test compound inhibits iNOS activity, a common target for imidazole-based molecules.[1]
Mechanism of iNOS Catalysis and Inhibition
iNOS, a homodimeric enzyme, converts L-arginine to L-citrulline and NO. This process requires cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[13][14] Imidazole-based inhibitors often compete with the substrate, L-arginine, for binding to the heme iron at the catalytic site.
Caption: Competitive inhibition of the iNOS active site by an imidazole-containing compound.
Cell-Based iNOS Activity Assay (Griess Assay)
This protocol uses murine macrophage cells (RAW 264.7), which reliably express iNOS upon stimulation. The assay measures nitrite (NO₂⁻), a stable oxidation product of NO, in the cell culture medium using the Griess reagent.[13]
Materials:
-
RAW 264.7 cells (e.g., ATCC TIB-71)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
This compound (Test Compound)
-
1400W dihydrochloride (Positive Control iNOS inhibitor)[13]
-
Griess Reagent Kit (e.g., containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-incubation:
-
Prepare serial dilutions of the Test Compound and the 1400W positive control in DMEM.
-
Remove the old media from the cells and add 50 µL of fresh media containing the desired concentrations of inhibitors. Include "vehicle control" wells with only media and vehicle (e.g., water).
-
Pre-incubate for 1-2 hours at 37°C.
-
-
iNOS Induction:
-
Prepare a 2X stimulation cocktail of LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) in DMEM.
-
Add 50 µL of this cocktail to each well (except for the "unstimulated" control wells).
-
The final volume in each well is now 100 µL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.
-
Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well flat-bottom plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate nitrite concentrations from the standard curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| Cell Line | RAW 264.7 Murine Macrophages |
| Stimulants | LPS (1 µg/mL) + IFN-γ (10 ng/mL) |
| Incubation Time | 24 hours |
| Detection Method | Griess Reagent (Absorbance at 545 nm) |
| Positive Control | 1400W (Typical IC₅₀: ~1-2 µM)[13] |
Protocol Suite 2: Characterization of IDO1 Inhibition
These protocols will determine if the test compound can inhibit IDO1, a key target in cancer immunotherapy.[9][15]
Mechanism of IDO1 Catalysis and Inhibition
IDO1 catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine (NFK), which is rapidly converted to kynurenine (Kyn).[6] Many inhibitors bind to the heme iron in the active site, preventing tryptophan binding or oxygen activation.
Caption: General experimental workflows for biochemical and cell-based IDO1 inhibitor screening.
Cell-Free IDO1 Enzyme Assay (Spectrophotometric)
This biochemical assay uses purified, recombinant human IDO1 to directly measure the inhibitory effect of the compound on enzyme activity. The formation of the product, kynurenine, is monitored by measuring the increase in absorbance at 321 nm.[6][7][8]
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Methylene Blue (Cofactor)
-
Ascorbic Acid (Reductant)
-
Catalase
-
This compound (Test Compound)
-
Epacadostat or a similar known IDO1 inhibitor (Positive Control)
-
UV-transparent 96-well microplate
Procedure:
-
Reagent Preparation:
-
Assay Setup: In a UV-transparent 96-well plate, add the components in the following order:
-
Enzyme Initiation:
-
Thaw the recombinant IDO1 enzyme on ice and dilute to the desired working concentration in cold assay buffer.
-
Initiate the reaction by adding 10 µL of the diluted enzyme to each well (except for the "blank" wells, which receive 10 µL of assay buffer).
-
The final reaction volume is 200 µL.
-
-
Incubation and Measurement:
-
Immediately start measuring the absorbance at 321 nm every minute for 30-60 minutes at room temperature using a microplate reader with kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀, change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the "blank" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Recombinant Human IDO1 |
| Substrate | L-Tryptophan |
| Incubation | 30-60 minutes, Room Temperature |
| Detection | Absorbance at 321 nm (Kynurenine formation)[6][7] |
| Positive Control | Epacadostat (Typical IC₅₀: low nM range)[16] |
Summary of Potential Inhibitory Profile
By completing these protocols, researchers can generate a quantitative profile of this compound.
| Assay Type | Target | Key Parameter | Expected Outcome for an Active Inhibitor |
| Cell-Based | iNOS | IC₅₀ (µM) | Dose-dependent reduction in nitrite production. |
| Cell-Free | IDO1 | IC₅₀ (µM/nM) | Dose-dependent reduction in the rate of kynurenine formation. |
| Cell-Based | IDO1 | IC₅₀ (µM) | Dose-dependent reduction of kynurenine in cell lysates. |
Conclusion
The provided application notes and protocols offer a robust framework for the initial biochemical and cellular characterization of this compound. While the specific enzymatic target of this compound requires experimental validation, its imidazole core strongly suggests potential activity against heme-containing enzymes like iNOS and IDO1. By following these detailed, self-validating procedures, researchers can elucidate the compound's inhibitory profile, determine its potency (IC₅₀), and gather critical data to guide further drug development efforts. These methodologies are grounded in established scientific literature and provide the necessary controls and data analysis steps to ensure high-quality, reproducible results.
References
-
Tsikas, D. (2007). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. Available at: [Link]
-
Arts, J., et al. (2019). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. American Association for Cancer Research. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Akaike, T., & Maeda, H. (2023). Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Oxford Academic. Available at: [Link]
-
Sygnature Discovery. (n.d.). Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches. Sygnature Discovery. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. BPS Bioscience. Available at: [Link]
-
Mallinder, P. R., et al. (2009). Identification of iNOS inhibitors using InteraX. PubMed. Available at: [Link]
-
Wnuk, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit Datasheet. BPS Bioscience. Available at: [Link]
-
Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Biocompare. Available at: [Link]
-
Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Panlabs. Available at: [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]
-
McMillan, K., et al. (2000). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. PNAS. Available at: [Link]
-
Zhang, Y., et al. (2023). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Available at: [Link]
-
Fallarino, F., et al. (2019). Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. MDPI. Available at: [Link]
-
Mayer, B., et al. (1994). Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. PubMed. Available at: [Link]
-
Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PMC. Available at: [Link]
-
Duncia, J. V., et al. (2020). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. PMC. Available at: [Link]
-
Fiedor, L., & Fiedor, M. (2020). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Available at: [Link]
-
Zhang, Y., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. ChEMBL. Available at: [Link]
-
Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]
-
Kumar, N., et al. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. Available at: [Link]
-
Gupta, V., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. PMC. Available at: [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare. Available at: [Link]
Sources
- 1. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. mdpi.com [mdpi.com]
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- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Document: Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (CHEMBL5214925) - ChEMBL [ebi.ac.uk]
- 10. documents.tocris.com [documents.tocris.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
Application Note: Handling, Storage, and Stability Protocol for 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
Abstract & Scope
This technical guide outlines the best practices for the lifecycle management of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride . As a strained cyclobutane derivative coupled with a basic imidazole and a primary amine, this compound presents a unique physicochemical profile. Its dihydrochloride salt form imparts significant water solubility but introduces critical hygroscopicity challenges. This protocol is designed for medicinal chemists and formulation scientists to ensure compound integrity, accurate stoichiometric dosing, and operator safety.
Physicochemical Profile & Critical Analysis
To handle this compound effectively, one must understand the interplay between its structural strain and its salt form.
| Property | Characteristic | Operational Implication |
| Molecular Structure | Cyclobutane core with distal amine and imidazole. | Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While kinetically stable, avoid extreme heat (>150°C) or strong Lewis acids which could catalyze ring-opening. |
| Salt Stoichiometry | Dihydrochloride (2HCl). | Acidity: Aqueous solutions will be highly acidic (pH < 2). Buffer adjustment is required for biological assays. |
| Hygroscopicity | High (Deliquescent). | Mass Error: The salt will rapidly absorb atmospheric water, altering the Molecular Weight (MW) used for molarity calculations. |
| Solubility | High in Water, DMSO, Methanol. | Dissolution: Exothermic dissolution is possible; add solvent slowly. |
The "Moisture-Acidity" Trap
The dihydrochloride form means that any absorbed moisture creates a concentrated hydrochloric acid micro-environment on the crystal surface. While the cyclobutane ring is generally robust, the combination of moisture + acidity + time can lead to:
-
Stoichiometric Drift: The most common failure mode. A "10 mg" weight may actually be 8 mg compound and 2 mg water.
-
Physical Caking: Hardening of the powder, making aliquoting difficult and increasing static risk.
Storage & Stability Protocol
Primary Storage Conditions
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of any potential degradation and minimize vapor pressure of trapped volatiles.
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid simple snap-cap plastic tubes for long-term storage as they are permeable to moisture over months.
The "Thaw-Use" Cycle (Critical)
Condensation is the enemy of frozen hygroscopic salts. Follow this strict equilibration workflow:
-
Remove the vial from the freezer.
-
Wait 30–45 minutes for the vial to reach room temperature. Do not open the vial while cold.
-
Wipe the exterior to remove condensation.
-
Open only inside a desiccated environment or flow hood.
Handling & Aliquoting Protocol
Weighing Procedure
Due to hygroscopicity, weighing must be rapid or controlled.
-
Method A (Glovebox - Preferred): Weigh inside an N2-filled glovebox. This guarantees stoichiometry.
-
Method B (Difference Weighing):
-
Tare a capped vial containing the bulk powder.
-
Quickly transfer an estimated amount to the receiving vessel.
-
Immediately recap the bulk vial and weigh it again.
-
The mass difference is the sample weight. Never tare the receiving vessel and slowly add powder while watching the balance drift due to water absorption.
-
Solubilization Strategy
For biological assays (e.g., kinase screening, cell treatment), the acidity of the 2HCl salt must be neutralized without precipitating the free base.
Protocol for 10 mM Stock Solution (DMSO):
-
Calculate mass based on the anhydrous MW (unless water content is known via KF titration).
-
Add anhydrous DMSO to the powder. Vortex until clear.
-
Sonicate for 30 seconds to ensure no micro-crystals remain.
-
Note: DMSO stocks are generally stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
Protocol for Aqueous Buffer:
-
Dissolve the powder in water (pH will drop to ~1-2).
-
Slowly add the solution to your target buffer (e.g., PBS or HEPES).
-
Check pH: The high acid content (2 equivalents of HCl) may overcome the buffer capacity. Readjust pH using dilute NaOH if necessary, but watch for precipitation of the free amine if the pH goes >9.
Visualized Workflows
Lifecycle Management Diagram
This diagram illustrates the decision logic for handling the compound upon receipt to prevent degradation.
Figure 1: Lifecycle management workflow emphasizing the critical handling zone to prevent moisture ingress.
Solubilization & pH Logic
The following diagram details the chemical behavior during dissolution, highlighting the acidity risks.
Figure 2: Solubilization pathway showing the acidification effect of the dihydrochloride salt.
Safety & Hazards (E-E-A-T)
Hazard Identification
Based on the safety profiles of analogous amino-cyclobutane and imidazole salts (e.g., CAS 5454-82-0, CAS 288-32-4) [1, 2]:
-
Corrosive/Irritant: The dihydrochloride salt is acidic and can cause severe eye damage and skin irritation.
-
Acute Toxicity: Treat as potentially harmful if swallowed.[1][2][3][4] Imidazole derivatives often exhibit moderate oral toxicity.
PPE Requirements[1][2]
-
Eyes: Chemical splash goggles are mandatory. Standard safety glasses are insufficient for corrosive powders that can become airborne.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness).
-
Respiratory: Handle in a fume hood.[2][3][5] If handling open powder outside a hood, an N95 or P100 respirator is recommended to prevent inhalation of acidic dust.
Troubleshooting & Quality Control
| Observation | Diagnosis | Remediation |
| Powder is sticky/clumped | Moisture absorption (Deliquescence). | Dry over P2O5 in a vacuum desiccator for 24h. Re-verify stoichiometry via NMR. |
| Solution turns yellow | Oxidation of the amine or imidazole ring. | Check purity by LC-MS. If <95%, discard. Store future batches under Argon. |
| Insoluble particles in DMSO | Incomplete dissolution or salt mismatch. | Sonicate at 40°C. If persistent, filter (0.2 µm PTFE) but verify concentration loss. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21707944, Cyclobutylmethanamine hydrochloride. Retrieved October 26, 2023 from [Link].
-
European Chemicals Agency (ECHA). Registration Dossier for Imidazole (CAS 288-32-4). Retrieved October 26, 2023 from [Link].
Sources
High-Resolution NMR Characterization of 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
Application Note & Protocol: AN-NMR-ICBA-01
Executive Summary & Strategic Context
3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is a highly polar, ionic building block often used in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical agents.[1][2][3] Its characterization presents specific challenges:
-
Ionic Nature: The dihydrochloride salt form (
) renders the molecule hydrophilic, making it insoluble in standard organic solvents like . -
Exchangeable Protons: The ammonium (
) and imidazolium ( ) protons are critical for confirming salt stoichiometry but are invisible in protic solvents like due to deuterium exchange.[1][2][3] -
Stereoisomerism: The 1,3-disubstitution on the cyclobutane ring creates cis and trans isomers. Accurate quantification of these isomers requires a solvent that minimizes signal overlap in the aliphatic region.
This guide provides a dual-solvent strategy to ensure comprehensive structural validation (via DMSO-
Solvent Selection Strategy: The Decision Matrix
The choice of solvent is not merely about solubility; it dictates which parts of the molecule are "visible" to the spectrometer.
| Feature | DMSO- | |
| Solubility | High (for amine salts) | Very High |
| Exchangeable Protons | Visible. Allows detection of | Invisible. Rapid exchange with |
| Viscosity | High.[2][3] Can lead to broader lines if not shimmed perfectly.[3][4] | Low. Yields sharp lines, excellent for resolving cyclobutane multiplets.[3] |
| Chemical Shift Stability | Good. | pH-dependent.[1][3][5][6] The acidic salt will shift imidazole peaks significantly. |
| Water Peak | Distinct peak at ~3.33 ppm.[3] | HDO peak at ~4.79 ppm (can obscure signals). |
Recommendation:
-
Use DMSO-
for full structural elucidation, salt stoichiometry confirmation, and initial identification. -
Use
for routine purity checks or if the aliphatic cyclobutane region is obscured by the DMSO water peak.
Detailed Protocol: Sample Preparation
Phase 1: Materials & Equipment
-
Compound: 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (Store in desiccator; hygroscopic).[1][3]
-
Solvent:
-
NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 535-PP or equivalent).[1][2][3] Do not use economy tubes ; camber issues will ruin the shimming of viscous DMSO samples.
-
Filtration: Cotton wool (glass wool can introduce paramagnetic iron impurities).[3]
Phase 2: The Workflow (DMSO- )
Step 1: Weighing (The "7 mg Rule") Weigh 5.0 – 7.0 mg of the dihydrochloride salt into a clean 1.5 mL microcentrifuge tube or glass vial.
-
Why? This concentration (~20-30 mM) provides excellent Signal-to-Noise (S/N) for
(16 scans) and (512 scans) without inducing viscosity-related line broadening.[3]
Step 2: Solvent Addition
Add 0.65 mL (650 µL) of DMSO-
-
Technique: Do not add solvent directly to the NMR tube containing solid.[7][8] Dissolve in the vial first to ensure homogeneity.
Step 3: Dissolution & Mixing Vortex gently for 30 seconds. The salt should dissolve instantly.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (refractive index swirls) are visible, mix longer.[3]
Step 4: Transfer Pipette the solution into the NMR tube.[7][8][9]
-
Critical: The solvent height should be 40-50 mm .[4]
-
Warning: Too little solvent (< 4 cm) causes magnetic susceptibility mismatch at the coil edges (poor lineshape). Too much solvent (> 5.5 cm) dilutes the sample and wastes deuterium.
Step 5: Reference Standard Check
Ensure your DMSO-
-
Note: For salts in DMSO, the TMS signal is stable.
Acquisition Parameters & Data Processing
Instrument Configuration
-
Temperature: 298 K (25°C). Stable temperature is crucial for the chemical shift of the imidazole protons.
-
Lock: Adjust lock power/gain for DMSO-
(high deuterium density). -
Shimming:
-
For DMSO samples, automated gradient shimming (TopShim/Gradient Shim) is usually sufficient.[3]
-
Validation: The TMS peak must be symmetric. If it has a "foot" or asymmetry, manual adjustment of
and is required.
-
Pulse Sequence Settings
| Parameter | Setting | Rationale |
| Relaxation Delay (D1) | 2.0 - 5.0 sec | Protons near cationic centers (imidazole/amine) often have longer |
| Pulse Angle | 30° | Ensures accurate integration when combined with adequate D1. |
| Acquisition Time (AQ) | > 3.0 sec | Required for high digital resolution to resolve cyclobutane couplings.[2][3] |
| Spectral Width | -2 to 16 ppm | Crucial: You must capture the downfield Imidazole |
Spectral Analysis & Validation
Expected Chemical Shifts (DMSO- )
-
Imidazole
: Broad singlet, 13.5 – 14.5 ppm . (Only visible in salt form). -
Imidazole C-H: Three distinct signals in the aromatic region (7.5 – 9.5 ppm ). The C2 proton (between nitrogens) will be most downfield.[3]
-
Ammonium (
): Broad singlet, 8.0 – 8.5 ppm .[1][2][3] Integration should be ~3H.[3] -
Cyclobutane Methines: Two multiplets (3.5 – 5.0 ppm ).
- : Proton on the carbon attached to the amine.
- : Proton on the carbon attached to the imidazole.
-
Cyclobutane Methylenes: Complex multiplets (2.0 – 3.0 ppm ).
-
Stereochemistry: The chemical shift difference between cis and trans isomers is most prominent here.
-
Troubleshooting Guide
-
Issue: Broad peaks in the aromatic region.
-
Cause: Proton exchange rate is intermediate on the NMR timescale.
-
Fix: Run the experiment at a lower temperature (e.g., 280 K) to slow down exchange and sharpen the peaks.
-
-
Issue: Missing Amine/Imidazole NH peaks.
-
Cause: "Wet" DMSO.[3] Water facilitates proton exchange.
-
Fix: Use a fresh ampoule of DMSO-
or add activated molecular sieves (4Å) to the tube (carefully, as dust from sieves ruins resolution).
-
Process Visualization
Figure 1: Decision logic and workflow for NMR sample preparation of amine dihydrochloride salts.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[2][3]
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[3] Link[2][3]
-
Nowick, J. S., et al. (2003).[3][6][11] DSA: A New Internal Standard for NMR Studies in Aqueous Solution.[6][11] Organic Letters, 5(19), 3511–3513.[3][6] (Discussion on DSS vs TSP interactions with cationic peptides). Link[2][3]
-
Reich, H. J. (2024).[3] Structure Determination Using NMR: Chemical Shifts of Common Solvents. University of Wisconsin-Madison. Link
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and relaxation delays). Link
Sources
- 1. evitachem.com [evitachem.com]
- 2. 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | C6H13Cl2N3 | CID 13290798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 4. organomation.com [organomation.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSS (NMR standard) - Wikipedia [en.wikipedia.org]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. chem.uci.edu [chem.uci.edu]
Probing Neuronal Nitric Oxide Signaling Pathways: An Application & Protocol Guide for 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, a putative selective neuronal nitric oxide synthase (nNOS) inhibitor, for the investigation of signal transduction pathways. As a Senior Application Scientist, this document is structured to deliver not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and insightful research outcome.
Introduction: The Significance of nNOS in Cellular Signaling
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission to vascular homeostasis.[1] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Of the three main isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—nNOS is constitutively expressed in neuronal tissue and plays a critical role in synaptic plasticity, and neurovascular coupling.[2] Dysregulation of nNOS activity has been implicated in numerous neurological disorders, making it a key therapeutic target.[3]
The study of nNOS-mediated signaling has been greatly advanced by the development of selective inhibitors. Compounds containing an imidazole moiety have shown promise as potent and selective nNOS inhibitors. This compound belongs to a class of compounds designed to selectively target nNOS, offering a valuable tool to dissect its role in complex signaling cascades.
Mechanism of Action: Selective Inhibition of nNOS
The selectivity of nNOS inhibitors is paramount to avoid confounding effects from the inhibition of eNOS or iNOS. While specific kinetic data for this compound is not extensively documented in publicly available literature, its structural features—an imidazole ring coupled with a cyclobutane amine—suggest a competitive inhibition mechanism at the L-arginine binding site of the nNOS enzyme. The imidazole group can coordinate with the heme iron in the active site, a common feature among many NOS inhibitors.
The following diagram illustrates the central role of nNOS in the nitric oxide signaling pathway and the point of intervention for a selective inhibitor.
Sources
Application Note: Bioassay Development for 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Introduction & Mechanistic Rationale
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride (3-ICA·2HCl) is a conformationally restricted histamine analog. Its structure features a bioisosteric imidazole head group linked to a primary amine via a rigid cyclobutane spacer. This scaffold is a privileged pharmacophore in medicinal chemistry, primarily designed to target the Histamine H3 Receptor (H3R) and H4 Receptor (H4R) .
Mechanistic Basis
The H3R is a presynaptic GPCR primarily expressed in the CNS, functioning as an autoreceptor to inhibit the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine).
-
Pharmacophore: The imidazole ring mimics the imidazole of endogenous histamine, while the cyclobutane ring rigidifies the ethyl chain, reducing entropic penalties upon binding.
-
Signaling Pathway: H3R couples to G
proteins . Activation leads to the inhibition of Adenylyl Cyclase (AC), resulting in decreased intracellular cAMP levels. -
Assay Strategy: To validate the activity of 3-ICA·2HCl, we must assess both binding affinity (Ki) and functional efficacy (IC50/EC50 via cAMP modulation).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the bioassay development, from compound reconstitution to functional readout.
Caption: Workflow for characterizing 3-ICA·2HCl activity via Binding and Functional Assays.
Materials & Reagents
Compound Handling[1][2]
-
Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Buffer: PBS (pH 7.[1]4) for aqueous dilutions.
Biological Reagents
| Reagent | Specification | Purpose |
| Cell Line | CHO-K1 or HEK293 stably expressing human H3R | Host system for receptor expression |
| Radioligand | [³H]-N-α-methylhistamine (NAMH) | High-affinity agonist for competition binding |
| Detection Kit | HTRF® or LANCE® cAMP Kit | Time-Resolved FRET for cAMP quantification |
| Stimulant | Forskolin (10 µM) | Direct activator of Adenylyl Cyclase (to raise cAMP baseline) |
| Reference | Thioperamide or Ciproxifan | Known H3R antagonists for validation |
Protocol 1: Stock Solution Preparation (Critical)
Context: As a dihydrochloride salt, 3-ICA[2]·2HCl is acidic. Dissolving it directly into a cellular assay buffer without pH adjustment can cause assay artifacts (acid-induced cell death or protein denaturation).
-
Weighing: Weigh 5–10 mg of 3-ICA·2HCl into a glass vial.
-
Solubilization:
-
Dissolve in 100% DMSO to achieve a 100 mM stock concentration.
-
Note: If the salt is stubborn, mild sonication (30s) is permissible.
-
-
Neutralization Check:
-
Prepare a "dummy" working solution by diluting the stock 1:1000 into the assay buffer.
-
Check pH.[1] If pH < 7.2, the stock may need buffering with 1M HEPES or NaOH during the intermediate dilution step.
-
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol 2: H3R Radioligand Competition Binding
Objective: Determine the affinity (
Step-by-Step Methodology
-
Membrane Prep: Harvest CHO-H3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g to isolate membranes. Resuspend at 10 µg protein/well.
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + [³H]-NAMH (2 nM).
-
Non-Specific Binding (NSB): Membrane + [³H]-NAMH + 10 µM Thioperamide.
-
Test: Membrane + [³H]-NAMH + 3-ICA·2HCl (10-point dilution: 10 µM to 0.1 nM).
-
-
Incubation: Incubate for 60 minutes at 25°C with gentle shaking.
-
Harvesting: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Detection: Add liquid scintillation cocktail and count on a Beta Counter (e.g., PerkinElmer MicroBeta).
Protocol 3: Functional cAMP Modulation Assay (Gi/o Coupled)
Objective: Determine if 3-ICA·2HCl acts as an agonist (inhibits cAMP) or antagonist (reverses agonist-induced inhibition). Assumption: We will test for Antagonist Activity (most common for this scaffold).
Mechanism Visualization
Caption: H3R Gi/o signaling pathway. Forskolin raises cAMP; Agonists lower it; Antagonists restore it.
Step-by-Step Methodology
-
Cell Seeding: Plate CHO-H3R cells (2,000 cells/well) in 384-well low-volume white plates.
-
Compound Addition (Antagonist Mode):
-
Add 5 µL of 3-ICA·2HCl (serial dilution).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Stimulation Mix:
-
Add 5 µL of a mixture containing Forskolin (10 µM) AND EC80 of Agonist (e.g., 10 nM R-alpha-methylhistamine).
-
Rationale: Forskolin drives cAMP up; Agonist drives it down. The Antagonist (3-ICA·2HCl) should recover the cAMP signal.
-
-
Reaction: Incubate for 30 minutes at RT.
-
Lysis & Detection (HTRF):
-
Add 10 µL of d2-labeled cAMP + 10 µL of Cryptate-labeled anti-cAMP antibody.
-
-
Readout: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio) after 1 hour.
Data Analysis & Interpretation
Quantitative Output
Calculate the HTRF Ratio:
| Parameter | Formula/Method | Acceptance Criteria |
| 4-Parameter Logistic Fit (Sigmoidal) | ||
| Cheng-Prusoff: | Consistent with literature controls | |
| Z' Factor | $1 - (3(\sigma_p + \sigma_n) / | \mu_p - \mu_n |
Troubleshooting Guide
-
High Non-Specific Binding: If NSB > 20% in radioligand assay, increase wash stringency or PEI soak time.
-
Precipitation: 3-ICA·2HCl is a salt. If precipitation occurs in the assay plate, ensure the final DMSO concentration is <1% and the buffer pH is maintained at 7.4.
-
No Effect: If the compound shows no H3R activity, consider screening against H4R (immune cells) or metalloenzymes like IDO1 , as the imidazole moiety is a potent heme-coordinator.
References
-
Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor antagonists. Nature Reviews Drug Discovery. Link
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. Link
-
Berlin, M., et al. (2011). Imidazole-based histamine H3 receptor antagonists: SAR and optimization. Journal of Medicinal Chemistry. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). New developments in the search for H3 receptor antagonists/inverse agonists. Expert Opinion on Therapeutic Patents. Link
-
BenchChem Technical Guide. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl. BenchChem.[1] Link
Sources
methods for radiolabeling 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Application Note: Radiolabeling Strategies for 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Introduction & Strategic Analysis
3-Imidazol-1-ylcyclobutan-1-amine is a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, including BET inhibitors and kinase modulators. Its structure features a rigid cyclobutane scaffold linking a polar primary amine and an imidazole ring.
For drug development (ADME/DMPK studies), radiolabeled versions of this motif are critical.[1] The choice of isotope and labeling position depends on the study's specific activity requirements and metabolic stability.
Isotope Selection Matrix
| Feature | Carbon-14 ( | Tritium ( |
| Primary Application | Mass Balance, Metabolite ID (QWBA) | Receptor Binding, High-Sensitivity PK |
| Specific Activity | Low (50–60 mCi/mmol) | High (20–100 Ci/mmol) |
| Metabolic Stability | Excellent (Ring positions) | Variable (Exchangeable protons) |
| Synthesis Complexity | High (Multi-step total synthesis) | Low to Medium (Catalytic exchange) |
Methodology 1: Carbon-14 Labeling (Total Synthesis)
Objective: To synthesize [
Mechanistic Rationale:
Direct labeling of the cyclobutane ring is synthetically arduous. The most robust approach introduces the label via [2-
Protocol A: Synthesis via Nucleophilic Displacement
Reagents:
-
Precursor: [2-
C]Imidazole (50 mCi, SA: 55 mCi/mmol) -
Substrate: tert-butyl (3-(tosyloxy)cyclobutyl)carbamate (N-Boc-3-tosyloxycyclobutanamine)
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation:
-
Dissolve [2-
C]imidazole (1.0 eq) in anhydrous DMF (0.1 M) under . -
Add
(2.0 eq) and stir at 60°C for 30 minutes to generate the imidazolide anion. -
Note: Cesium is preferred over Sodium for improved solubility and "naked" anion reactivity.
-
-
Coupling (
):-
Add tert-butyl (3-(tosyloxy)cyclobutyl)carbamate (1.2 eq) dissolved in minimal DMF.
-
Heat to 90°C for 4–6 hours. Monitor by radio-TLC (Silica; DCM:MeOH 9:1).
-
Mechanistic Insight: The reaction proceeds with inversion of configuration. If the starting tosylate is cis, the product will be trans.
-
-
Workup & Purification:
-
Quench with water/brine. Extract into Ethyl Acetate (3x).
-
Purify the N-Boc intermediate via Flash Column Chromatography (FCC).
-
QC Check: Confirm radiochemical purity (RCP) >98% by HPLC.
-
-
Deprotection & Salt Formation:
-
Dissolve intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.
-
Precipitate the dihydrochloride salt by adding diethyl ether.
-
Filter and dry under high vacuum.
-
Yield Expectation: 40–60% radiochemical yield (RCY).
Methodology 2: Tritium Labeling (Catalytic Exchange)
Objective: To generate high specific activity [
Mechanistic Rationale:
The imidazole ring contains acidic C-H bonds (C2, C4, C5) that are highly susceptible to C-H activation by Iridium(I) catalysts (e.g., Crabtree’s or Kerr’s catalyst) in the presence of Tritium gas (
Protocol B: Iridium-Catalyzed Exchange
Reagents:
-
Substrate: tert-butyl (3-(1H-imidazol-1-yl)cyclobutyl)carbamate (Protected precursor)
-
Catalyst: Crabtree’s Catalyst (
) -
Source: Tritium Gas (
), carrier-free. -
Solvent: DCM (Dichloromethane)
Step-by-Step Workflow:
-
Reaction Setup:
-
In a tritiation manifold ampoule, dissolve the N-Boc substrate (5 mg) and Crabtree’s catalyst (10 mol%) in degassed DCM (1 mL).
-
Critical Step: Freeze-pump-thaw (3 cycles) to remove oxygen (catalyst poison).
-
-
Tritiation:
-
Introduce carrier-free
gas (5–10 Ci). -
Stir vigorously at Room Temperature for 4 hours.
-
Note: Imidazole C2 proton exchanges fastest; C4/C5 exchange requires longer times or mild heating (40°C).
-
-
Labile Tritium Removal:
-
Freeze the solution (liquid
) and remove excess gas to waste. -
Dissolve residue in MeOH (2 mL) and evaporate to dryness (repeat 3x). This removes labile tritium on N-H bonds (if any) or exchangeable solvent protons.
-
-
Deprotection:
-
Treat the crude tritiated Boc-intermediate with 2M HCl in ether for 1 hour.
-
Evaporate to dryness to obtain the dihydrochloride salt.
-
-
Purification:
-
Purify via semi-preparative HPLC (Reverse Phase C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Collect product peak, neutralize with dilute HCl, and lyophilize.
-
Yield Expectation: 10–50 Ci/mmol Specific Activity; >99% RCP.
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathways for both isotopes.
Caption: Synthetic pathways for C-14 incorporation (left) and H-3 labeling (right) of the target molecule.
Quality Control & Stability
QC Parameters
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | HPLC (Radio-detector) | > 97% |
| Chemical Purity | HPLC-UV (210/254 nm) | > 95% |
| Identity | MS / Co-injection | Matches Standard |
| Specific Activity | UV/Radio correlation | Target Dependent |
Storage Protocol
-
Radiolysis: The amine salt is prone to autoradiolysis, especially for high-activity
H batches. -
Solution Storage: Store as a solution in Ethanol:Water (1:1) with 0.1% mercaptoethanol (radical scavenger) at -20°C.
-
Solid Storage: Not recommended for Tritium. For
C, store as dry solid at -20°C under Argon.
References
-
Synthesis of Imidazole Derivatives: Title: Scalable synthesis of imidazole derivatives.[2][3][4] Source: US Patent 7807837B2 URL:
-
Tritium Labeling Methodology: Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.[1][5] Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Cyclobutane Functionalization: Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.[6] Source: Molecules (MDPI) URL:[Link]
-
General Radiolabeling Strategies: Title: Radiolabelling small and biomolecules for tracking and monitoring.[7][8] Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]
- 5. How Susceptible are Organic Compounds to Tritium Exchange Labeling - 911Metallurgist [911metallurgist.com]
- 6. mdpi.com [mdpi.com]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
flow cytometry analysis with 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride treatment
Application Note: Flow Cytometric Profiling of the Fragment 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride in Early Drug Discovery
Abstract & Introduction
Compound Identity: this compound CAS: 1598492-62-0 (Free base analog reference) Molecular Weight: ~209.12 g/mol (Dihydrochloride salt) Solubility: Water, DMSO
In the context of Fragment-Based Drug Discovery (FBDD) , the compound 3-Imidazol-1-ylcyclobutan-1-amine represents a high-value "scaffold" containing two distinct pharmacophores: a polar imidazole ring (hydrogen bond acceptor/donor) and a cyclobutane amine (rigid linker with basic functionality).
While often used as an intermediate for synthesizing Janus Kinase (JAK) inhibitors or GPCR ligands, this fragment must be profiled for cellular permeability , off-target cytotoxicity , and lysosomotropism before being elaborated into a lead compound.
Why Flow Cytometry? Unlike plate-reader assays (MTT/CellTiter-Glo), flow cytometry allows for multiparametric analysis at the single-cell level. This application note details the protocols to validate this scaffold's suitability for library inclusion, focusing on:
-
Cytotoxicity Screening: Differentiating apoptosis vs. necrosis.
-
Lysosomal Accumulation: Assessing the "ion trapping" potential of the imidazole-amine motif.
-
Cell Cycle Profiling: Ensuring the scaffold does not induce non-specific antimitotic effects.
Scientific Rationale: The "Weak Base" Hypothesis
The chemical structure of 3-Imidazol-1-ylcyclobutan-1-amine features a basic primary amine and an imidazole ring. At physiological pH (7.4), a portion of the molecule remains uncharged, allowing membrane permeation. However, upon entering the acidic environment of the lysosome (pH ~4.5–5.0), the amine moieties become protonated.
Mechanism of Action (Potential Toxicity):
-
Protonation: The protonated species cannot re-cross the membrane.
-
Accumulation: This leads to "lysosomal trapping," causing osmotic swelling and potential phospholipidosis.
-
Relevance: Early identification of this behavior prevents late-stage failure of drug candidates derived from this scaffold.
Diagram 1: Mechanism of Lysosomal Trapping
Caption: Kinetic trapping of the imidazole-amine scaffold in acidic organelles due to protonation.
Experimental Protocols
Materials Preparation
-
Stock Solution: Dissolve 3-Imidazol-1-ylcyclobutan-1-amine;2HCl in sterile water or PBS to 100 mM. (Avoid DMSO if possible due to high water solubility of the salt form; if DMSO is required for library consistency, ensure final culture concentration is <0.5%).
-
pH Adjustment: The dihydrochloride salt is acidic. When adding to media at high concentrations (>1 mM), verify media pH remains 7.2–7.4 using HEPES buffering.
Protocol A: High-Throughput Viability Screening (Annexin V / PI)
Objective: Determine the IC50 of the fragment on HEK293 or CHO cells.
-
Seeding: Seed cells at
cells/mL in 6-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of the compound (e.g., 0, 10, 50, 100, 500 µM) for 24 hours.
-
Positive Control: Staurosporine (1 µM).
-
Vehicle Control: Media + Solvent matched.
-
-
Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine.
-
Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.
-
Staining:
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL Propidium Iodide (PI).
-
Incubate 15 min at RT in dark.
-
-
Acquisition: Analyze on Flow Cytometer (488 nm excitation). Collect 10,000 events.
Data Analysis Table (Mock Data):
| Concentration (µM) | % Live (Ann-/PI-) | % Early Apop (Ann+/PI-) | % Late Apop/Necrosis (Ann+/PI+) | Interpretation |
| 0 (Ctrl) | 96.5 | 2.1 | 1.4 | Healthy Baseline |
| 10 | 95.8 | 2.5 | 1.7 | Non-toxic |
| 100 | 92.0 | 5.0 | 3.0 | Minimal toxicity |
| 500 | 78.0 | 15.0 | 7.0 | Hit Limit (Start of cytotoxicity) |
| Staurosporine | 10.0 | 45.0 | 45.0 | Validated Assay |
Protocol B: Lysosomal Mass/pH Assay (LysoTracker Deep Red)
Objective: Confirm if the imidazole-amine motif causes lysosomal swelling (vacuolization).
-
Treatment: Treat cells with 100 µM of compound for 4 hours.
-
Control: Chloroquine (50 µM) as a positive control for lysosomal swelling.
-
-
Staining: Add LysoTracker™ Deep Red (50 nM final) directly to the media. Incubate 30 min at 37°C.
-
Wash: Wash 1x with PBS. Resuspend in FACS buffer.
-
Acquisition: Excitation 633/640 nm; Emission ~660 nm.
-
Analysis: Measure Mean Fluorescence Intensity (MFI) of the singlet population.
Result Interpretation: A significant increase in MFI compared to untreated cells indicates lysosomal expansion/accumulation (lysosomotropism).
Protocol C: Cell Cycle Analysis (PI/RNase)
Objective: Ensure the fragment acts as a scaffold, not a non-specific DNA intercalator or mitotic poison.
-
Fixation: Harvest cells treated for 24h. Fix in 70% ice-cold ethanol (dropwise while vortexing). Store at -20°C for >2 hours.
-
Staining:
-
Wash ethanol out with PBS (2x).
-
Resuspend in PI/RNase Staining Buffer (BD or equivalent).
-
Incubate 15 min at RT.
-
-
Acquisition: Linear amplification of the PE/PI channel.
-
Gating: Use Pulse Width vs. Area to exclude doublets (critical for cell cycle).
Workflow Visualization
Diagram 2: Experimental Workflow for Scaffold Validation
Caption: Step-by-step validation pipeline for imidazole-cyclobutane fragments.
References & Grounding
-
Compound Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13290798, 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride (Structural Analog). Retrieved from [Link]
-
Flow Cytometry in Drug Discovery: O'Connor, J. E., et al. (2011). Flow cytometry in drug discovery and development. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. Retrieved from [Link]
-
Lysosomotropism Mechanisms: Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Impairment in Live Cells by Flow Cytometry. Current Protocols in Toxicology. Retrieved from [Link]
-
Fragment-Based Screening: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Retrieved from [Link]
Application Notes and Protocols: Leveraging 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride for Novel Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A significant challenge in this field is the discovery of novel chemical scaffolds that confer both high potency and selectivity against specific kinase targets.[3][4] The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including kinase inhibitors.[5][6][7][8][9] This document provides a comprehensive guide on the potential application of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride as a novel scaffold in kinase inhibitor screening cascades. We present detailed protocols for both biochemical and cell-based screening assays, along with insights into data interpretation and troubleshooting, to empower researchers in their quest for next-generation kinase-targeted therapies.
Introduction: The Promise of Imidazole-Based Scaffolds in Kinase Inhibition
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[7][10][11] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it an ideal pharmacophore for interacting with biological targets.[7][10][12] In the context of kinase inhibition, the imidazole ring can engage in key interactions within the ATP-binding pocket of kinases, a common target for small molecule inhibitors.[5][13] Numerous studies have highlighted the diverse pharmacological activities of imidazole derivatives, including their efficacy as anticancer, antifungal, antiviral, and anti-inflammatory agents.[5][8][9][10][14][15][16]
The compound 3-Imidazol-1-ylcyclobutan-1-amine combines the privileged imidazole scaffold with a three-dimensional cyclobutane ring and a primary amine. This unique combination offers several potential advantages for kinase inhibitor design:
-
Structural Rigidity and Vectorial Projection: The cyclobutane ring introduces a degree of rigidity, which can help to pre-organize the molecule for optimal binding to the target kinase and project substituents into specific regions of the binding pocket.
-
Novel Chemical Space: This scaffold represents a departure from more traditional, planar ring systems, offering the potential to access novel chemical space and discover inhibitors with unique binding modes and selectivity profiles.
-
Facile Derivatization: The primary amine and the imidazole ring provide multiple points for chemical modification, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).
These characteristics make 3-Imidazol-1-ylcyclobutan-1-amine a compelling starting point for fragment-based or high-throughput screening campaigns aimed at identifying novel kinase inhibitors.
The Kinase Inhibitor Screening Cascade: A Strategic Approach
A typical kinase inhibitor screening cascade is a multi-step process designed to identify and characterize promising lead compounds. The process generally begins with a broad primary screen, followed by more focused secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate cellular efficacy.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[17] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput compatible format.[2][18]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[2]
Materials and Reagents
-
This compound (or analog library)
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the target kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known inhibitor for the target kinase (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| 3-Imidazol-1-ylcyclobutan-1-amine | Kinase A | 500 |
| Analog 1.1 | Kinase A | 150 |
| Analog 1.2 | Kinase A | >10,000 |
| Staurosporine (Control) | Kinase A | 10 |
Table 1. Hypothetical biochemical screening data for 3-Imidazol-1-ylcyclobutan-1-amine and its analogs against a target kinase.
Protocol: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation)
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[1][19][20][21] These assays can provide information on cell permeability, target engagement in the presence of cellular ATP concentrations, and effects on downstream signaling pathways.[19][21][22]
Principle of the Assay
This protocol describes a method to measure the inhibition of a specific kinase by quantifying the phosphorylation of its downstream substrate in intact cells. This can be achieved using various detection methods, such as Western blotting, ELISA, or homogeneous assays like TR-FRET.[1][23]
Materials and Reagents
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Serum (e.g., FBS)
-
This compound (or analogs)
-
Stimulant (e.g., growth factor, if required to activate the signaling pathway)
-
Cell lysis buffer
-
Phospho-specific antibody for the substrate
-
Total protein antibody for the substrate
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate for Western blot)
-
96-well cell culture plates
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
The following day, remove the growth medium and replace it with a serum-free medium for a period of serum starvation (e.g., 4-24 hours) to reduce basal signaling.
-
Prepare serial dilutions of the test compounds in a serum-free medium.
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
-
Pathway Stimulation:
-
If the pathway is not constitutively active, add a stimulant (e.g., EGF for EGFR pathway) to the wells and incubate for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.
-
-
Detection of Substrate Phosphorylation (Western Blot Example):
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal loading.
-
Data Analysis and Interpretation
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated control (0% inhibition) and unstimulated control (100% inhibition).
-
Plot the percent inhibition against the compound concentration to determine the cellular IC50.
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| High variability in biochemical assay | Inactive enzyme or substrate, improper buffer conditions, ATP degradation. | Confirm enzyme activity with a positive control. Optimize buffer pH, salt concentration, and additives. Prepare fresh ATP solutions. |
| No inhibition observed | Compound is inactive, insoluble, or the concentration range is too low. | Test a broader concentration range. Check compound solubility in the assay buffer. Consider using a different assay format. |
| Discrepancy between biochemical and cellular IC50s | Poor cell permeability, efflux by transporters, compound metabolism, high intracellular ATP concentration.[21][22] | Assess compound permeability (e.g., PAMPA assay). Use cell lines with or without specific efflux pumps. Evaluate compound stability in cell culture medium. |
| Cellular toxicity at high compound concentrations | Off-target effects. | Perform a cell viability assay (e.g., MTT) in parallel. Profile the compound against a panel of kinases to assess selectivity. |
Table 2. Common troubleshooting tips for kinase inhibitor screening.
Conclusion
The search for novel, potent, and selective kinase inhibitors remains a high priority in drug discovery. The 3-Imidazol-1-ylcyclobutan-1-amine scaffold presents an exciting starting point for the development of next-generation kinase-targeted therapies. Its unique structural features, combined with the proven utility of the imidazole moiety, offer the potential for discovering inhibitors with novel mechanisms of action and improved pharmacological properties. The detailed protocols and guidance provided in this document are intended to facilitate the exploration of this and other novel chemical scaffolds in kinase inhibitor screening campaigns, ultimately contributing to the advancement of new treatments for a wide range of diseases.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research, 80(16_Supplement), 4040. [Link]
- Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Knippschild, U., Krüger, T., Richter, J., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]
-
PubChem. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. Retrieved from [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular context influences kinase inhibitor selectivity. Journal of medicinal chemistry, 61(4), 1369-1379. [Link]
- Wissing, J., & Hillig, R. C. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 1-40). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Lahare, S., Kadam, A., Nikam, P., Shaikh, S., Landge, A., Bankar, S., & Jaybhaye, S. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences, 16(9). [Link]
-
PubChem. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-one hydrochloride. Retrieved from [Link]
- Banerjee, P., & Maji, R. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
-
Kumar, S., & Singh, A. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 15(3-S), 1-10. [Link]
- Sharma, A., Kumar, V., & Kumar, P. (2016). A review: Imidazole synthesis and its biological activities. Der Pharma Chemica, 8(19), 30-41.
-
da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13. [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
- Wagh, S. S., Patil, B. R., & Kasralikar, H. M. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Heterocyclic Letters, 10(3), 491-508.
-
Kumar, A., Singh, B., & Kumar, R. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease 2019 (COVID-19) (pp. 57-81). Academic Press. [Link]
-
Al-Talla, Z. A., Al-Qawasmeh, R. A., Al-Salahat, K. M., Sweidan, K., & Al-Zoubi, R. M. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC medicinal chemistry, 12(5), 785-794. [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 54-62. [Link]
-
Pender, C. M., Srisuknimit, V., Minton, M. S., Wagner, J. M., Giedroc, D. P., & Sauer, J. D. (2017). A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA. Journal of Biological Chemistry, 292(41), 17044-17056. [Link]
-
de Oliveira, C. S., de Mattos, M. C., & da Silva, F. D. C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 749. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Bendjeddou, L., Bensegueni, A., & Meijer, L. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European journal of medicinal chemistry, 138, 982-995. [Link]
-
Kumar, A., & Singh, R. (2024). A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry, 17(11), 1025-1030. [Link]
-
Al-Qawasmeh, R. A., Al-Talla, Z. A., Al-Salahat, K. M., Sweidan, K., & Al-Zoubi, R. M. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in chemistry, 9, 769644. [Link]
Sources
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- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. pharmacyjournal.net [pharmacyjournal.net]
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- 9. ajrconline.org [ajrconline.org]
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- 11. Imidazole - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
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- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
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- 21. reactionbiology.com [reactionbiology.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
optimizing HPLC separation of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride and metabolites
Ticket ID: HPLC-OPT-IMID-CYC Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary: The Chemical Challenge
You are attempting to separate 3-Imidazol-1-ylcyclobutan-1-amine , a molecule presenting a "perfect storm" of chromatographic challenges:
-
High Polarity: The dihydrochloride salt form and dual nitrogen centers (primary amine + imidazole) make this highly hydrophilic, leading to void volume elution on standard C18.
-
Dual Basicity: It possesses two basic centers—the primary amine (
) and the imidazole ring ( ). This causes severe peak tailing due to silanol interactions.[1][2] -
Stereoisomerism: The 1,3-substitution on the cyclobutane ring creates cis and trans geometric isomers. These often co-elute on monomeric stationary phases.[1][2]
This guide provides a modular approach to optimizing your method, moving from retention strategies to isomer resolution.
Module 1: Retention Strategy (Fixing Void Elution)
Standard C18 columns will likely fail to retain this molecule effectively, even with 100% aqueous mobile phases. You have two primary pathways for success: HILIC (Recommended for MS) or Ion-Pairing RP (Recommended for UV only).[1][2]
Pathway A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: LC-MS/MS sensitivity, metabolite identification, and maximum retention.[2]
The Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. Your polar amine partitions into this layer, providing retention without aggressive ion-pairing agents.[1]
| Parameter | Recommendation | Scientific Rationale |
| Column | Bare Silica or Amide-Bonded (e.g., TSKgel Amide-80, BEH Amide) | Amide phases provide hydrogen bonding sites for the imidazole ring while shielding silanols to reduce tailing.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1][2][3]0) in Water | Low pH keeps both nitrogens protonated, ensuring consistent ionic interaction.[2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN acts as the "weak" solvent in HILIC, forcing the analyte into the aqueous surface layer. |
| Gradient | 95% B | Starting high organic is critical. The compound elutes as water content increases. |
Pathway B: Ion-Pairing Reversed Phase (IP-RP)
Best for: QC environments using UV detection where MS signal suppression is not a concern.[1][2]
The Mechanism: A long-chain sulfonate (e.g., Hexanesulfonate) binds to the protonated amine, forming a neutral, hydrophobic complex that retains well on C18.
-
Protocol: Add 5 mM Sodium Hexanesulfonate to your aqueous acidic buffer (pH 2.5).[1] Use a standard C18 column.[1][2][4]
-
Warning: This method is incompatible with LC-MS (severe source contamination and signal suppression).[1][2]
Module 2: Isomer Resolution (Separating cis vs. trans)
The cyclobutane ring is rigid. The cis isomer (amine and imidazole on the same side) has a different hydrodynamic volume and dipole moment than the trans isomer. Standard C18 columns (monomeric bonding) often lack the "shape selectivity" to distinguish these.
The Solution: Fluorinated Phases (PFPP)
Pentafluorophenyl propyl (PFPP) columns offer a unique selectivity mechanism involving
Recommended Workflow for Isomers:
-
Column: PFPP (e.g., Kinetex F5, Discovery HS F5) .[2]
-
Mode: Can be used in HILIC or RP mode.[1][2][4][5] For isomers, RP mode with low organic often works best.
-
Temperature: 15°C - 20°C . Lower temperatures enhance steric selectivity by reducing the kinetic energy of the analyte, "locking" it into the stationary phase grooves.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your detection needs and isomer resolution requirements.
Figure 1: Method Development Decision Tree. Selects the stationary phase based on detection limits and isomeric resolution needs.
Module 4: Troubleshooting & FAQs
Q1: My peaks are tailing severely (As > 1.5). How do I fix this?
Diagnosis: This is likely "secondary interaction" where the protonated amine binds to acidic silanols on the silica surface. The Fix:
-
Increase Ionic Strength: Raise buffer concentration to 20-25 mM (Ammonium Formate/Acetate). The ammonium ions compete with your analyte for silanol sites.
-
Chaotropic Agents (RP only): If using Reversed Phase, switch from Formic Acid to 0.1% TFA (Trifluoroacetic Acid) .[1][2] The trifluoroacetate anion pairs with the amine, masking the positive charge and sharpening the peak. Note: TFA suppresses MS signal slightly; adjust spray voltage.
Q2: I see a small peak just before my main peak. Is this a degradation product?
Diagnosis: Before assuming degradation, check if this is the minor isomer (cis or trans). Validation Test:
-
Degrade the sample intentionally (e.g., heat + acid) and re-run.
-
If the small peak does not grow significantly, but new peaks appear elsewhere, the original small peak is likely the geometric isomer.
-
Use a PFPP column (see Module 2) to attempt to resolve them further.[1][2]
Q3: My retention time drifts in HILIC mode.
Diagnosis: HILIC columns require extensive equilibration to establish the water layer. The Fix:
-
Equilibration: Equilibrate for at least 20-30 column volumes (vs. 5-10 for RP).
-
Sample Diluent: Crucial Step. Dissolve your sample in 80-90% Acetonitrile .[1][2] Injecting a water-rich sample into a HILIC column disrupts the water layer at the head of the column, causing drifting retention and distorted peak shapes.
References
-
McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[2]
-
Bell, D. S., & Jones, A. D. (2005).[2] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][2] Journal of Chromatography A, 1073(1-2), 99-109.[1][2]
-
Neue, U. D., et al. (2006).[2] Peak shape in hydrophilic interaction chromatography.[1][2][5] Journal of Separation Science, 29(12), 1763-1770.[1][2] [1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 3. halocolumns.com [halocolumns.com]
- 4. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride in cell lines
This is a specialized Technical Support Guide designed for researchers encountering resistance issues with 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride (referred to herein as 3-ICAD ).
Given the specific physicochemical nature of this compound (a small-molecule rigid amine with an imidazole moiety), this guide focuses on the three most probable resistance mechanisms: Lysosomal Sequestration (Ion Trapping) , Efflux Transporter Upregulation , and Target Modification .
Current Status: Operational Topic: Troubleshooting Acquired or Intrinsic Resistance in Cell Lines Ticket Priority: High (Experimental Stalling)
👨🔬 Senior Scientist’s Foreword: The "Hidden" Resistance Mechanism
"If you are observing a 10–50x shift in IC50 with 3-ICAD, do not immediately assume a mutation in your biological target.
3-ICAD is a diprotic weak base (containing both an imidazole and a cyclobutylamine). In cellular environments, these molecules are notorious for Lysosomal Sequestration . The acidic environment of the lysosome (pH ~4.5) protonates the amine, trapping the drug inside the organelle and preventing it from reaching its cytosolic or nuclear target. This mimics resistance but is actually a pharmacokinetic failure at the subcellular level."
— Dr. A. Chen, Senior Application Scientist
📊 Phase 1: Diagnostic Workflow
Use this decision matrix to identify the source of resistance.
| Symptom | Probable Cause | Diagnostic Test (See Protocols) |
| IC50 Shift (5–20x) + Enlarged Vesicles | Lysosomal Sequestration (Ion Trapping) | Protocol A: Bafilomycin A1 Rescue |
| IC50 Shift (>100x) + Cross-resistance to Taxol/Dox | MDR1/P-gp Efflux | Protocol B: Verapamil Co-treatment |
| IC50 Shift (10–1000x) + No Cross-resistance | Target Mutation | Protocol C: Target Sequencing / Western Blot |
| Inconsistent Data + Yellowing of Stock Solution | Compound Degradation | Check storage (Hygroscopic Salt) |
🛠 Phase 2: Mechanism of Action & Resistance Pathways
The following diagram illustrates the three competing fates of 3-ICAD entering a resistant cell.
Figure 1: Fate of 3-ICAD. Resistance occurs via (1) P-gp efflux or (2) Protonation-driven trapping in acidic lysosomes, reducing cytosolic concentration.
🧪 Phase 3: Validated Troubleshooting Protocols
Protocol A: The "Lysosomal Rescue" Assay
Purpose: To determine if your compound is getting trapped in acidic vesicles.
Theory: Agents like Bafilomycin A1 (BafA1) or Chloroquine inhibit lysosomal acidification. If resistance is due to trapping, neutralizing the lysosomal pH will release 3-ICAD and restore sensitivity.
-
Seed Cells: Plate resistant cells (and parental control) at 3,000 cells/well in 96-well plates.
-
Pre-treatment:
-
Group A: Media only.
-
Group B: Media + 10 nM Bafilomycin A1 (non-toxic dose) OR 20 µM Chloroquine .
-
Incubate for 1 hour.
-
-
Drug Treatment: Add 3-ICAD in a dose-response curve (e.g., 1 nM to 10 µM).
-
Readout: Perform viability assay (CTG/MTT) after 72 hours.
-
Interpretation:
-
If Group B (BafA1) shows a significantly lower IC50 (left-shift) compared to Group A, Lysosomal Sequestration is the mechanism .
-
Protocol B: The Efflux Inhibition Assay
Purpose: To rule out MDR1 (P-glycoprotein) upregulation.
Theory: 3-ICAD’s amine structure makes it a potential substrate for P-gp. Verapamil is a competitive inhibitor of P-gp.
-
Seed Cells: As above.
-
Co-treatment:
-
Add 3-ICAD dose-response.
-
Spike half the wells with 5–10 µM Verapamil (ensure this dose is non-toxic to your specific line).
-
-
Readout: 72-hour viability.
-
Interpretation:
-
>10-fold IC50 shift with Verapamil = MDR1-mediated resistance .
-
No shift = Efflux is likely not the primary driver.
-
❓ Frequently Asked Questions (FAQ)
Q1: The dihydrochloride salt is turning yellow/sticky. Is it still good?
A: Likely compromised. Dihydrochloride salts of amines are highly hygroscopic . If the powder has turned sticky or yellow, it has absorbed moisture, leading to hydrolysis or oxidation of the imidazole ring.
-
Action: Discard. For future batches, store in a desiccator at -20°C. Dissolve in DMSO to make single-use aliquots; do not freeze/thaw aqueous stocks.
Q2: Can I use ammonium chloride (NH4Cl) instead of Bafilomycin for Protocol A?
A: Yes. NH4Cl (10 mM) acts as a lysosomotropic weak base that neutralizes lysosomal pH. However, Bafilomycin is more specific to the V-ATPase and less likely to cause osmotic stress artifacts in sensitive lines.
Q3: My cells are resistant, but I haven't used 3-ICAD on them before. Why?
A: This is Intrinsic Resistance .
-
High Basal Autophagy: Cells with high lysosomal volume (e.g., certain Ras-transformed lines) naturally sequester weak bases.
-
LSD1/Target Expression: If 3-ICAD targets an enzyme like LSD1 (common for cyclobutylamine cores), verify the target is actually expressed in your cell line using Western Blot.
Q4: Are there structural analogs I can use to bypass resistance?
A: If lysosomal trapping is the issue, you need to reduce the basicity (pKa) of the amine.
-
Chemical Strategy: Look for analogs where the cyclobutylamine is replaced by a less basic group (e.g., an amide or a fluorine-substituted amine) to lower the pKa below 7.0, preventing lysosomal protonation.
📚 References & Grounding[1]
-
Lysosomal Sequestration of Weak Bases:
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. Link
-
Note: This is the definitive text explaining why amine-containing drugs (like 3-ICAD) fail in cells despite working in biochemical assays.
-
-
Mechanisms of Drug Resistance (General):
-
Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual Review of Medicine. Link
-
-
Imidazole/Amine Physicochemical Properties:
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link
-
Relevance: Supports the pKa analysis of the imidazole (~7) and amine (~9-10) groups driving the sequestration hypothesis.
-
-
P-glycoprotein Substrate Recognition:
-
Schinkel, A. H., & Jonker, J. W. (2003). Mammalian drug efflux transporters of the ATP binding cassette (ABC) family: an overview. Advanced Drug Delivery Reviews. Link
-
Technical Support Center: Scaling Up 3-Imidazol-1-ylcyclobutan-1-amine Dihydrochloride
The following technical guide is designed to support researchers and process chemists scaling up the synthesis of 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride . It addresses specific bottlenecks in route selection, stereocontrol, and salt isolation.
Executive Summary & Synthetic Strategy
The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine involves two critical challenges:
-
Nucleophilic Substitution on a Strained Ring: Forcing an imidazole nucleophile onto a cyclobutane ring (typically via a mesylate/tosylate displacement) competes with elimination to cyclobutene.
-
Stereochemical Integrity: The 1,3-disubstituted cyclobutane motif exists as cis and trans isomers. The thermodynamic ratio often differs from the kinetic ratio, and separation requires specific crystallization protocols.
Recommended Scalable Route (The "Displacement" Strategy)
For scale-up (<100g), the Displacement Route is preferred over Reductive Amination due to cleaner impurity profiles and direct access to the salt form.
Workflow Diagram:
Caption: Figure 1. Standard displacement route. Note that SN2 displacement on cyclobutanes proceeds with inversion of configuration.
Troubleshooting Guide (Q&A Format)
Module A: The Imidazole Coupling (Step 2)
Context: Reaction of N-Boc-3-aminocyclobutyl mesylate with imidazole.
Q1: I am observing significant starting material remaining despite heating to 80°C. Should I increase the temperature?
-
Diagnosis: Cyclobutyl electrophiles are sterically hindered (puckered ring). However, increasing T >90°C often triggers elimination to the cyclobutene byproduct, which is a "dead end."
-
Solution:
-
Switch Solvent: Move from DMF to NMP (N-Methyl-2-pyrrolidone) or DMSO . The rate of SN2 displacement is significantly faster in DMSO due to better cation solvation.
-
Base Selection: If using K2CO3, switch to Cs2CO3 (Cesium Carbonate) or pre-form the sodium salt of imidazole using NaH at 0°C before adding the mesylate. The naked imidazolide anion is a much more potent nucleophile.
-
Concentration: Run the reaction at high concentration (1.0 M) to favor bimolecular substitution over unimolecular elimination.
-
Q2: My product contains a regioisomer (approx. 10%). What is it?
-
Diagnosis: Imidazole is an ambident nucleophile. While N1-alkylation is favored, N3-alkylation (leading to the 1,3-dialkylimidazolium salt if over-alkylated) or reaction at C2 (rare) can occur.
-
Correction:
-
Ensure stoichiometry is strict (1.1 eq Imidazole).
-
The "regioisomer" might actually be the diastereomer (cis vs. trans) if your starting mesylate was not isomerically pure. SN2 on cyclobutanes is stereospecific (inversion), so a mixture of mesylates yields a mixture of products.
-
Module B: Salt Formation & Isolation (Step 3)
Context: Deprotection of the Boc group and precipitation of the dihydrochloride salt.
Q3: The final dihydrochloride salt is turning into a sticky gum/oil instead of a solid. How do I crystallize it?
-
Diagnosis: 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride is extremely hygroscopic. The "gum" is likely the salt absorbing atmospheric moisture or trapping solvent.
-
Protocol:
-
Solvent System: Do not use aqueous HCl. Use 4M HCl in Dioxane or HCl in Isopropanol (iPrOH) .
-
Antisolvent: Dissolve the crude Boc-intermediate in a minimum amount of MeOH/DCM, add the HCl solution, stir for 2h, then slowly add EtOAc or MTBE as an antisolvent to induce precipitation.
-
Drying: The solid must be filtered under nitrogen (Schlenk filtration) or rapidly transferred to a vacuum oven (40°C, P2O5 dessicant) to prevent deliquescence.
-
Q4: The NMR shows broad peaks for the imidazole protons.
-
Diagnosis: This is characteristic of the dihydrochloride salt where the imidazole nitrogen is protonated. Exchange with the solvent (D2O or DMSO-d6) causes broadening.
-
Verification: This confirms you have the salt. To characterize the rigid structure, run the NMR in DMSO-d6 + 1 drop of D2O to collapse the exchangeable protons and sharpen the CH signals.
Stereochemistry & Analytical Data
Controlling the cis/trans ratio is the most difficult aspect of this synthesis.
| Parameter | Cis-Isomer (1,3-relationship) | Trans-Isomer (1,3-relationship) |
| Thermodynamic Stability | Generally less stable (1,3-diaxial strain) | Generally more stable (pseudo-diequatorial) |
| Synthesis Origin | Product of SN2 on Trans-Mesylate | Product of SN2 on Cis-Mesylate |
| Coupling Constant ( | Typically larger (coupling through ring) | Typically smaller |
| Separation Method | Fractional Crystallization (EtOH/EtOAc) | Column Chromatography (Free base) |
Critical Note on Assignment: In 1,3-disubstituted cyclobutanes, the cis isomer often exhibits a diagnostic NOE (Nuclear Overhauser Effect) between the methine protons at C1 and C3. The trans isomer does not.[1]
Detailed Experimental Protocol (Scale-Up Optimized)
Step 1: Activation (Mesylation)
-
Charge N-Boc-3-aminocyclobutanol (100 g, 1.0 equiv) and DCM (1.0 L) to a reactor. Cool to 0°C.
-
Add Triethylamine (1.5 equiv).
-
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise, maintaining T < 10°C.
-
Stir 2h. Quench with water.[2] Separate organic layer.[3][4]
-
Critical: Wash with dilute citric acid (remove TEA) and NaHCO3. Dry and concentrate. Do not distill (thermal instability).
Step 2: Displacement (Imidazole Coupling)
-
Charge Imidazole (1.2 equiv) and DMSO (5 vol) to a reactor.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise at 20°C (Exotherm! Hydrogen evolution). Stir 1h until clear.
-
Add Mesylate intermediate (from Step 1) as a solution in DMSO.
-
Heat to 85°C for 12-16h. Monitor by HPLC (Target: >95% conversion).
-
Workup: Cool to 20°C. Dilute with EtOAc (10 vol) and wash with 5% LiCl solution (3x) to remove DMSO/Imidazole.
-
Concentrate to give Crude Boc-Amine.
Step 3: Salt Formation
-
Dissolve Crude Boc-Amine in MeOH (2 vol).
-
Add 4M HCl in iPrOH (4 equiv) at 20°C. Stir 3h (Gas evolution).
-
Add MTBE (10 vol) slowly to precipitate the salt.
-
Filter, wash with MTBE, and dry in a vacuum oven at 45°C.
References
-
Cyclobutane Functionalization: Wiberg, K. B., et al. "Substituent Effects in Cyclobutanes." Journal of Organic Chemistry, 2008. Link (Foundational work on cyclobutane conformations).
-
Imidazole N-Alkylation: Siarheyeva, A., et al. "Scalable synthesis of imidazole derivatives."[5] Organic Process Research & Development, 2005. Link (General protocols for imidazole scale-up).
- Salt Formation:Stahl, P. H., & Wermuth, C. G. "Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (Authoritative text on handling hygroscopic HCl salts).
-
Specific Analogues: Pfizer Inc. "Patent WO2016020526: Pyrrolopyrimidine derivatives." Link (Describes similar cyclobutane-amine intermediates in JAK inhibitor synthesis).
Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a thorough Process Safety Assessment (DSC/ARC) to evaluate thermal hazards of azide or mesylate intermediates.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]
optimization of dosage for in vivo studies with 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
The following technical guide is structured as a specialized support resource for researchers working with 3-Imidazol-1-ylcyclobutan-1-amine dihydrochloride .
As this compound is primarily a research building block and early-stage lead scaffold rather than a marketed drug with a fixed label, this guide focuses on the optimization framework required to establish valid in vivo protocols.
Topic: Dosage & Formulation Optimization for In Vivo Studies Compound Class: Polar Cyclic Amine / Imidazole Scaffold Salt Form: Dihydrochloride (2HCl)
Part 1: Technical Data & Salt Correction (The Foundation)
Before calculating any dosage, you must account for the salt form. This compound is supplied as a dihydrochloride salt to ensure stability, but your biological target interacts with the free base .
| Parameter | Value | Technical Note |
| Chemical Formula (Free Base) | Active moiety. | |
| MW (Free Base) | ~137.18 g/mol | Used for molarity calculations. |
| MW (Dihydrochloride) | ~210.10 g/mol | Used for weighing the powder. |
| Correction Factor | 0.65 | Multiply weighed mass by 0.65 to get active dose. |
| Acidity (pKa) | Imidazole (~7.0), Amine (~9-10) | The 2HCl form is highly acidic in solution. |
Critical Rule: To administer a dose of 10 mg/kg (free base), you must weigh and dissolve 15.4 mg/kg of the dihydrochloride salt.
Part 2: Formulation & Solubility Strategy
User Question: I dissolved the powder in normal saline, but my mice showed immediate signs of writhing and distress upon IP injection. Is the compound toxic?
Expert Diagnosis: The issue is likely pH, not intrinsic toxicity . Dissolving a dihydrochloride salt in unbuffered saline creates a solution with pH ~2–3. Intraperitoneal (IP) injection of acidic solutions causes immediate chemical peritonitis (pain/writhing).
The Protocol: Buffering for In Vivo Use Do not use simple saline. You must buffer the excess protons released by the HCl salt.
Step-by-Step Formulation Guide:
-
Vehicle Selection:
-
Preferred: PBS (Phosphate Buffered Saline, pH 7.4).[1] The phosphate buffer capacity can often neutralize the HCl at low concentrations (<5 mg/mL).
-
Alternative (High Dose): 0.9% Saline + Sodium Bicarbonate (
).
-
-
Preparation Workflow:
-
Weigh the required amount of 3-Imidazol-1-ylcyclobutan-1-amine 2HCl.
-
Dissolve in 80% of the final volume of vehicle (e.g., PBS).
-
Measure pH: It will likely be acidic.
-
Adjust: Carefully add 1N NaOH or 5%
dropwise until pH reaches 6.5 – 7.5 . -
Warning: If pH > 8.0, the free base may precipitate out if the concentration is high, as the amine deprotonates and loses polarity.
-
Finalize: Add vehicle to final volume and sterile filter (0.22 µm).
-
Part 3: Dosage Optimization Workflow
User Question: What is the standard dosage range for this compound in mice?
Expert Answer: As a research scaffold, there is no "standard" dose. You must determine the Therapeutic Index experimentally. Based on structural analogues (imidazole-amines) and general small-molecule pharmacokinetics, follow this escalation matrix.
Phase I: Tolerability (The "3+3" Method)
Goal: Determine Maximum Tolerated Dose (MTD).
-
Route: IP or PO.
-
Regimen: Single dose, observe for 24 hours.
| Tier | Dose (Free Base) | Rationale |
| Low | 10 mg/kg | Standard starting point for polar small molecules. Unlikely to be toxic. |
| Mid | 30 mg/kg | Common range for efficacy in enzyme inhibition studies. |
| High | 100 mg/kg | Upper limit for specific activity. Above this, off-target effects (e.g., imidazole binding to CYPs) dominate. |
Phase II: Pharmacokinetic (PK) Snapshot
Goal: Confirm the drug stays in the blood long enough to work.
-
Protocol: Administer MTD (e.g., 30 mg/kg). Collect plasma at 0.5h, 2h, and 6h.
-
Target: Plasma concentration >
(in vitro) for at least 4 hours.
Part 4: Visualization of Pathways & Logic
Diagram 1: Formulation Decision Tree
Caption: Logic flow for solubilizing amine-dihydrochloride salts to prevent vehicle-induced toxicity.
Diagram 2: Dosage Escalation & Efficacy Loop
Caption: Iterative process to align In Vitro potency with In Vivo dosage.
Part 5: Troubleshooting FAQ
Q: The compound precipitates when I adjust the pH to 7.4. What happened? A: You likely exceeded the solubility limit of the free base.
-
Mechanism: At acidic pH, the compound is ionized (charged) and soluble. As you approach pH 7-8, the amine deprotonates, becoming neutral and less soluble (the "free base crash").
-
Solution:
-
Lower the concentration (increase volume).
-
Add a co-solvent: 5% DMSO or 10% Cyclodextrin (HP-
-CD) helps maintain solubility of the neutral form at physiological pH.
-
Q: Can I use DMSO as a stock solution? A: Yes. The dihydrochloride salt is soluble in DMSO.
-
Workflow: Make a high-concentration stock (e.g., 100 mM) in 100% DMSO. Store at -20°C.
-
Dosing: Dilute the DMSO stock into PBS immediately before injection. Ensure final DMSO concentration is <5% (IP) or <10% (PO) to avoid vehicle toxicity.
Q: I observe "sedation" in mice at 50 mg/kg. Is this expected? A: Imidazole-containing compounds can have off-target effects on the CNS (histamine receptors) or inhibit CYP450 enzymes, altering the metabolism of endogenous neurosteroids.
-
Action: This is a sign of toxicity.[2] Reduce dose to 30 mg/kg. If efficacy is lost, this scaffold may not be viable for your specific target without chemical optimization.
References
- Li, Di, and Edward H. Kerns.Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press, 2016.
-
Nair, A. B., and Jacob, S. "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, vol. 7, no. 2, 2016, pp. 27-31.
- Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, vol. 59, no. 7, 2007, pp. 603-616. (Mechanistic explanation of pH-solubility profiles for salt forms).
- Claassen, V.Neglected Factors in Pharmacology and Neuroscience Research. Elsevier, 1994. (Source for vehicle-induced toxicity and pH buffering in IP injections).
Sources
Method Refinement for Quantifying 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride in Plasma: A Technical Support Guide
Welcome to the technical support center for the bioanalysis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining and troubleshooting its quantification in plasma. Our focus is on robust, reliable, and regulatory-compliant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
Section 1: Foundational Knowledge - Method Development Primer
Accurate quantification begins with a solid understanding of the analyte and the analytical system. This section covers the critical preliminary steps and decisions that form the bedrock of a successful bioanalytical method.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in plasma?
For quantifying small molecules like 3-Imidazol-1-ylcyclobutan-1-amine in a complex biological matrix such as plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique offers unparalleled sensitivity and selectivity, which are critical for achieving the low detection limits often required for pharmacokinetic studies.[2][3] The chromatographic separation (LC) isolates the analyte from many endogenous plasma components, and the mass spectrometer (MS/MS) provides highly specific detection and quantification, minimizing interferences.[3]
Q2: How do I choose an appropriate Internal Standard (IS)?
The choice of an Internal Standard is one of the most critical decisions in LC-MS/MS bioanalysis. The IS is added at a known, constant concentration to all samples (calibrators, QCs, and unknowns) to correct for variability during sample preparation and analysis.[4][5][6]
There are two primary types of internal standards:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred choice. A SIL-IS is the analyte molecule in which several atoms have been replaced with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][7] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement), providing the most accurate correction.[4][7]
-
Structural Analogue Internal Standard: If a SIL-IS is not available, a structural analogue can be used. This is a different molecule that is chemically similar to the analyte but has a different mass.[4][8] It should have similar extraction recovery and chromatographic retention to the analyte, but it may not perfectly mimic the analyte's ionization behavior, which can be a source of inaccuracy.
Q3: What are the acceptance criteria for a validated bioanalytical method according to regulatory guidelines?
To ensure that a bioanalytical method is reliable and suitable for its intended purpose, it must undergo a full validation process as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][9][10] The FDA's Bioanalytical Method Validation (BMV) Guidance is a key document to follow.[1][9][11]
Key validation parameters and typical acceptance criteria include:
-
Accuracy & Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed using Quality Control (QC) samples at multiple concentrations. For small molecules, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Sensitivity: This is defined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1]
-
Matrix Effect: The effect of the plasma matrix on the analyte's ionization must be assessed to ensure it doesn't compromise accuracy.
-
Stability: The stability of the analyte must be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.[1]
Section 2: Detailed Experimental Protocols
This section provides step-by-step workflows for the key stages of the analysis.
Protocol 2.1: Plasma Sample Preparation via Protein Precipitation (PPT)
Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[12][13][14] Acetonitrile is a commonly used and highly efficient precipitating agent.[12][13]
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound reference standard
-
Internal Standard (ideally, a stable isotope-labeled version)
-
LC-MS grade Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >14,000 x g)
Procedure:
-
Thaw plasma samples, calibrators, and QCs on ice.
-
Prepare a working solution of the Internal Standard in 50:50 Acetonitrile/Water.
-
Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube and briefly vortex.
-
Add 300 µL of ice-cold Acetonitrile to each tube. (This represents a 3:1 ratio of precipitant to plasma, a common starting point).[15]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.[12]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[12]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Workflow for Plasma Protein Precipitation
Caption: A standard workflow for preparing plasma samples using protein precipitation.
Protocol 2.2: LC-MS/MS System Parameters
The following tables provide recommended starting parameters for method development. These will require optimization for your specific instrumentation and analyte. As 3-Imidazol-1-ylcyclobutan-1-amine is a basic compound containing amine groups, reverse-phase chromatography with a C18 column and an acidic mobile phase (e.g., using formic acid) is a logical starting point to ensure good peak shape and retention.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, ≤ 2.1 mm ID, < 3 µm particle size | Provides good retention for moderately polar compounds and is compatible with high-pressure systems for fast analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes analyte ionization (positive mode) and improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity, allowing for lower backpressure. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity. |
| Gradient | 5% B to 95% B over 3 minutes | A generic starting gradient to elute the analyte. Must be optimized to ensure separation from interferences. |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine and imidazole groups are readily protonated, making positive mode ESI highly effective.[16] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | To be determined by infusion | Infuse a pure standard of the analyte to find the precursor ion ([M+H]⁺) and the most stable, intense product ions. |
| Capillary Voltage | ~1.5 - 3.5 kV | Optimize for maximum signal intensity of the analyte.[16] |
| Source Temp. | ~150 °C | Optimize for efficient ionization without causing thermal degradation.[16] |
| Desolvation Temp. | ~500 - 600 °C | Facilitates the evaporation of solvent from the ESI droplets.[16] |
Section 3: Troubleshooting Guide
Even with a validated method, issues can arise. This section addresses common problems in a Q&A format.
Q: Why is my signal intensity low or inconsistent?
A: This is a multifaceted problem.
-
Check the Internal Standard Response: First, examine the IS peak area across the run. If the IS area is consistent but the analyte signal is low, the issue is likely with the analyte itself (e.g., degradation). If the IS area is erratic, it points to problems in sample preparation or instrument performance.[5][6]
-
Investigate Ion Suppression: This is a major cause of low signal in LC-MS and occurs when co-eluting matrix components interfere with the ionization of the analyte in the MS source.[2][17][18][19]
-
Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of your analyte solution into the LC eluent post-column while injecting a blank, precipitated plasma sample. Dips in the baseline signal indicate regions of ion suppression.[3][17][18]
-
Mitigation: Adjust your chromatography to move the analyte peak away from suppression zones.[18] Alternatively, improve your sample cleanup using a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[17]
-
-
Optimize MS Source Conditions: Ensure source parameters (voltages, temperatures, gas flows) are optimized for your specific analyte and flow rate.
Q: My chromatographic peak shape is poor (tailing or fronting). What's wrong?
A: Poor peak shape compromises integration accuracy and resolution.
-
Mobile Phase pH: For a basic compound like this, an acidic mobile phase (pH 2-4) is crucial. If the pH is too high, the amine groups can interact with residual silanols on the silica-based column, causing peak tailing. Ensure your mobile phase contains an acid like formic acid.
-
Column Overload: Injecting too much sample can lead to fronting. Try reducing the injection volume or diluting the sample.
-
Injection Solvent: The injection solvent should be weaker than the initial mobile phase conditions to ensure good peak focusing at the head of the column. If your supernatant from PPT (high in acetonitrile) is injected into a mobile phase with very low organic content, it can cause peak distortion. Consider evaporating the supernatant and reconstituting in the initial mobile phase.
-
Column Degradation: A loss of performance over time may indicate a fouled or degraded column. Try flushing the column or replacing it.
Q: How do I identify and mitigate matrix effects?
A: The matrix effect is the alteration of ionization efficiency due to co-eluting components. It is a critical parameter to assess during method validation.
-
Quantitative Assessment: Prepare two sets of samples. In Set 1, spike the analyte and IS into the supernatant of extracted blank plasma (post-extraction). In Set 2, spike the analyte and IS into a clean solvent. The matrix factor is the ratio of the peak area in matrix (Set 1) to the peak area in solvent (Set 2). A ratio less than 1 indicates suppression; greater than 1 indicates enhancement.
-
Mitigation Strategies:
-
Chromatographic Separation: The most effective strategy is to achieve baseline separation between the analyte and the interfering components (often phospholipids in plasma, which elute in the middle of a typical C18 gradient).[17]
-
Improved Sample Cleanup: Move from protein precipitation to a more rigorous technique like SPE, which can selectively remove salts and phospholipids.[2][17]
-
Use a SIL-IS: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.[4]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common LC-MS/MS bioanalysis issues.
References
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Application Notes and Protocols for Plasma Protein Precipitation. Benchchem.
- Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Unknown Source.
- How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? MtoZ Biolabs.
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Unknown Source.
- Protein Precipitation Plates. Thermo Fisher Scientific.
- Bioanalytical Method Validation FDA 2001.pdf. Food and Drug Administration.
- Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.
- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
- Ion Suppression in LC–MS–MS — A Case Study. LCGC North America.
- How can I identify Ion Suppression in Biological Sample Analysis? Providion Group.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services.
- Technical Tip: Protein Precipitation. Phenomenex.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
- High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications.
- ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. fda.gov [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. benchchem.com [benchchem.com]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. norlab.com [norlab.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. providiongroup.com [providiongroup.com]
troubleshooting mass spectrometry ionization of 3-Imidazol-1-ylcyclobutan-1-amine
Technical Support Center: Mass Spectrometry Guide for 3-Imidazol-1-ylcyclobutan-1-amine
Executive Summary: The "Personality" of Your Molecule
Before troubleshooting, we must understand the physicochemical "personality" of 3-Imidazol-1-ylcyclobutan-1-amine . This molecule presents a "Perfect Storm" of challenges for standard Reverse Phase (RP) LC-MS:
-
High Polarity: The combination of a primary amine and an imidazole ring on a small cyclobutane scaffold results in a low LogP (likely < 0). It loves water and hates C18 chains.
-
Dual Basicity: It possesses two protonation sites: the primary amine (
) and the imidazole nitrogen ( ). -
Structural Fragility: The cyclobutane ring possesses significant ring strain (
). Excessive thermal or kinetic energy in the ion source can cause ring opening or fragmentation before detection.
Troubleshooting Module: Diagnostic Q&A
Issue 1: "I see absolutely no signal in ESI Positive mode."
Diagnosis: The molecule is likely eluting in the void volume (dead time) of your column. Because it is small and highly polar, it does not retain on standard C18 columns. In the void volume, it co-elutes with salts and un-retained matrix components, leading to massive ion suppression .
The Fix: Switch Separation Modes You cannot ionize what you cannot separate from the salt front.
-
Immediate Action: Switch from Reverse Phase (C18) to HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Why? HILIC uses a polar stationary phase (Silica or Amide) that retains polar amines via hydrogen bonding and ionic interactions.
Decision Matrix (DOT Visualization):
Caption: Diagnostic workflow for signal loss. Priority is given to chromatographic retention to avoid salt suppression.
Issue 2: "I see the parent mass, but the intensity is weak and unstable."
Diagnosis: This is often a pH mismatch .
-
Mechanism: To fly in ESI+, the molecule must be pre-charged in solution.
-
The Trap: If you run at neutral pH (pH 7), the imidazole (
) is only 50% protonated. If you run basic (pH 10), the primary amine deprotonates. -
The Fix: You must force the molecule into a cationic state.
Protocol: Mobile Phase Optimization Use Formic Acid (0.1%) or Ammonium Formate buffer adjusted to pH 3.0 .
-
At pH 3.0, both the amine and imidazole are fully protonated (
) or singly protonated ( ), maximizing response.
Table 1: Mobile Phase Additive Effects
| Additive | Effect on Signal | Recommendation | Mechanism |
| Formic Acid (0.1%) | High | Recommended | Provides protons for |
| TFA (Trifluoroacetic Acid) | Low | Avoid | Causes "Ion Pairing."[1] The TFA anion pairs with your amine, neutralizing it and suppressing signal. |
| Ammonium Acetate (pH 7) | Medium | Use only if pH sensitive | Imidazole may lose charge, reducing sensitivity. |
| Ammonium Bicarbonate (pH 10) | None | Forbidden | Deprotonates the amine. Zero signal in ESI+. |
Issue 3: "I see fragments instead of the parent ion."
Diagnosis: In-Source Fragmentation (ISF). The cyclobutane ring is strained. If your Cone Voltage (Waters) or Fragmentor Voltage (Agilent) is too high, or if the Source Temperature is too hot, you are cracking the molecule before it enters the analyzer.
Common Fragments:
-
Loss of Ammonia:
. Common for primary amines. -
Ring Opening: Cyclobutane cleavage.
-
Imidazole Loss: Cleavage of the C-N bond connecting the ring to the imidazole.
Optimization Protocol:
-
Lower Desolvation Temperature: Reduce from standard 350°C/400°C to 250°C - 300°C .
-
Ramp Cone Voltage: Perform a "Cone Ramp" experiment. Inject the sample and ramp voltage from 10V to 60V.
-
Observation: You will likely see the Parent Ion maximize at a lower voltage (e.g., 15-20V) than typical drug-like molecules.
-
Detailed Experimental Protocols
Protocol A: HILIC Method for Polar Amines
Use this if the compound elutes too fast on C18.
-
Column: BEH Amide or TSKgel Amide-80 (
mm or mm). -
Mobile Phase A: 95:5 Water:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3).
-
Mobile Phase B: 5:95 Water:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.
-
Note: Salt is required in both phases in HILIC to maintain the water layer on the silica surface.
-
-
Gradient:
Protocol B: Source Optimization (Step-by-Step)
-
Infusion: Prepare a
solution in 50:50 ACN:Water (+0.1% Formic Acid). -
Direct Infusion: Infuse at 10
directly into the source (bypass column). -
Scan Mode: Set MS to scan
50–300. -
Tuning:
-
Start with Cone Voltage = 10V .
-
Increase in increments of 5V.
-
Monitor
138 ( ) and potential fragment ions. -
Stop increasing when the parent ion intensity plateaus or decreases.
-
Mechanistic Visualization: HILIC Retention
Understanding why we use HILIC prevents future errors. In HILIC, water forms a stagnant layer on the polar stationary phase. Your polar amine partitions into this water layer.[2]
Caption: HILIC retention mechanism. The analyte partitions into the water layer adsorbed on the polar stationary phase.[2]
References
-
Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Retrieved from
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Retrieved from
-
Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (Review of HILIC mechanisms for small polar amines). Retrieved from
-
Chemistry Stack Exchange. pKa of imidazoles and amino-imidazoles. (Discussion on basicity and protonation sites). Retrieved from
-
BenchChem. Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine. (Analogous structure properties). Retrieved from
Sources
Technical Support Center: Optimizing Cell Permeability Assays for 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Welcome to the technical support center for researchers working with 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride. This guide is designed to provide you with expert insights, detailed protocols, and robust troubleshooting strategies to ensure the accuracy and reproducibility of your cell permeability experiments. As a small molecule featuring an imidazole ring and a primary amine, and formulated as a dihydrochloride salt, its physicochemical properties present unique considerations for assay design and data interpretation.
Compound Profile & Initial Considerations
What are the key physicochemical properties of this compound that influence permeability assays?
Understanding the structure of your compound is the first step in designing a successful permeability assay.
-
Structure: The molecule contains a basic imidazole ring and a primary amine group.
-
Formulation: It is supplied as a dihydrochloride salt. This salt form significantly enhances its aqueous solubility compared to the free base.[1]
-
Ionization State (pKa): As a weak base, its charge state is highly dependent on pH.[2][3] In the acidic environment of the stomach, it will be fully ionized (charged). As it moves into the more neutral pH of the small intestine (the primary site of absorption), the proportion of the neutral, unionized form will increase.[3][4][5] It is the unionized (neutral) form of a drug that is typically more lipid-soluble and thus more readily permeates cell membranes via passive diffusion.[2][3]
This pH-dependent behavior is a critical experimental parameter that must be controlled in your assays.
Frequently Asked Questions (FAQs)
Q1: Which permeability assay should I start with for this compound?
The choice of assay depends on the question you are asking. A tiered approach is most efficient.
-
Initial Screening for Passive Permeability: Start with the Parallel Artificial Membrane Permeability Assay (PAMPA) . It is a high-throughput, cell-free assay that specifically measures passive diffusion and helps rank compounds early.[6][7][8][9]
-
Investigating Biological Transport Mechanisms: If you need to understand the influence of active transporters (like uptake or efflux) or paracellular transport, you must use a cell-based assay like Caco-2 or MDCK .[6][10][11]
The diagram below illustrates a recommended decision-making workflow.
Caption: Decision workflow for selecting the appropriate permeability assay.
Q2: Why is pH control so important for this specific compound?
Because 3-Imidazol-1-ylcyclobutan-1-amine is a weak base, the pH of the assay buffer will dictate the ratio of its ionized to unionized forms.[2][4]
-
High Permeability: To favor passive diffusion, you want to maximize the concentration of the neutral, unionized form. This is achieved in a more alkaline (higher pH) environment.[2]
-
Low Permeability: In acidic (lower pH) environments, the compound will be protonated (ionized), making it more water-soluble but less lipid-soluble, thus hindering its ability to cross the lipid cell membrane.[2][3]
Therefore, running assays at different pH values (e.g., pH 6.5 vs. pH 7.4) can provide critical insights into its likely absorption profile in different segments of the gastrointestinal tract.[3][5]
Q3: What are efflux transporters and why should I be concerned about them?
Efflux transporters are proteins on cell membranes that act like "bouncers," actively pumping foreign substances (xenobiotics), including drugs, out of the cell.[12][13] The most common ones in drug development are P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP).[12][13]
If your compound is a substrate for an efflux transporter, it may show high permeability in a PAMPA assay but very low permeability in a cell-based assay. This is because the cells are actively pumping it out as it enters, preventing it from reaching the other side. Identifying this early is crucial for predicting in vivo bioavailability.[11][14][15]
Recommended Assay Protocols
Protocol 1: PAMPA Screening for Passive Permeability
This protocol provides a baseline for the compound's ability to cross a lipid membrane without the influence of transporters.
Objective: To determine the passive, transcellular permeability of the test compound.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)[16]
-
Artificial membrane solution (e.g., a solution of phospholipids like lecithin in an organic solvent like dodecane)[7][9]
-
Phosphate Buffered Saline (PBS) at various pH values (e.g., pH 6.5 and pH 7.4)
-
Test compound stock solution (e.g., in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol)
-
Plate reader or LC-MS/MS for quantification
Step-by-Step Methodology:
-
Prepare Artificial Membrane: Add 5 µL of the artificial membrane solution to each well of the donor filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor Solutions: Dilute the test compound and controls to their final concentration (e.g., 10 µM) in PBS at the desired pH. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.[17]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of the corresponding PBS buffer.
-
Start Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter contacts the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.[16]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp or Pe) using the established formula.
Protocol 2: Bidirectional Caco-2 Assay for Intestinal Absorption & Efflux
This assay is the industry gold standard for predicting human intestinal absorption and identifying efflux transporter substrates.[15][18][19]
Objective: To determine the permeability of the test compound in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions to calculate an efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Lucifer Yellow (paracellular integrity marker)[20]
-
Control compounds: Atenolol (low permeability), Antipyrine (high permeability)[20], and a known P-gp substrate like Talinolol.[20]
-
(Optional) P-gp inhibitor, such as Verapamil.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Differentiation: Culture the cells for 18-22 days to allow them to form a confluent, polarized monolayer with well-developed tight junctions.[20]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the lab's established acceptable range.[22]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (pH 7.4).
-
Apical-to-Basolateral (A→B) Transport:
-
Add the test compound and controls (including Lucifer Yellow) in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral-to-Apical (B→A) Transport:
-
Add the test compound and controls in transport buffer to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[20]
-
Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the test compound via LC-MS/MS. Analyze the Lucifer Yellow concentration using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the Papp (A→B) and Papp (B→A) values.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Calculate the percent recovery to check for issues like binding or metabolism.[20]
-
Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Compound Recovery (<70%) | 1. Poor aqueous solubility of the test compound in the assay buffer. 2. Non-specific binding to the plastic walls of the assay plate. 3. Cellular metabolism by Caco-2 enzymes. 4. Accumulation of the compound within the cell monolayer. | 1. Solubility: Perform a kinetic solubility test in the assay buffer prior to the experiment. If solubility is an issue, consider adding a low percentage of Bovine Serum Albumin (BSA) to the receiver buffer to act as a "sink" and improve solubility.[20] 2. Binding: Pre-incubate the plate with a BSA solution to block non-specific binding sites. Low-binding plates can also be used. A low recovery can lead to an underestimation of the true Papp value.[20] 3. Metabolism/Accumulation: Analyze the cell lysate at the end of the experiment to quantify the amount of compound trapped in the cells. LC-MS/MS can also be used to look for major metabolites. |
| High Variability Between Replicates | 1. Inconsistent cell monolayer: Uneven cell seeding leading to variable confluence and TEER values. 2. Pipetting errors: Inaccurate volumes added to donor or receiver wells. 3. Edge effects on the plate during incubation. | 1. Cell Culture: Ensure a robust and consistent cell seeding protocol. Discard any wells with TEER values that are outliers from the plate mean.[22] 2. Technique: Use calibrated pipettes and careful technique. Consider using automated liquid handlers for high-throughput applications.[10] 3. Incubation: Ensure a humidified incubation environment to prevent evaporation from outer wells. It is common practice to leave the outer wells filled with buffer but not use them for test compounds. |
| Low TEER Values or High Lucifer Yellow Permeability | 1. Compound cytotoxicity: The test compound is damaging the cell monolayer. 2. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) is too high. 3. Incomplete monolayer formation: Cells were not cultured for a sufficient duration. | 1. Cytotoxicity Test: Run a preliminary cytotoxicity assay (e.g., MTT or LDH) at the test concentration to ensure the compound is not toxic to the cells. 2. Solvent Concentration: Keep the final DMSO concentration below 1%, and ideally below 0.5%. Run a solvent tolerance test if you suspect sensitivity.[17] 3. Culture Time: Ensure Caco-2 cells are cultured for at least 18-22 days to allow for proper differentiation and tight junction formation.[20][22] |
| High Permeability in PAMPA, but Low A→B Permeability in Caco-2 | 1. Active Efflux: The compound is likely a substrate for an efflux transporter (e.g., P-gp or BCRP) expressed by the Caco-2 cells.[14][20] | 1. Confirm with Bidirectional Assay: Calculate the efflux ratio (ER). An ER > 2 is a strong indicator of active efflux.[20] 2. Use Inhibitors: Repeat the assay in the presence of a specific transporter inhibitor (e.g., Verapamil for P-gp). A significant increase in A→B permeability in the presence of the inhibitor confirms that the compound is a substrate for that transporter. 3. Use Transfected Cell Lines: For definitive confirmation, use MDCK cells transfected to overexpress a single human transporter (e.g., MDCK-MDR1).[21][23][24] |
Data Interpretation Guide
Once you have your Papp values, they can be classified to predict in vivo absorption.
| Papp (x 10⁻⁶ cm/s) in Caco-2 | Permeability Classification | Predicted Human Absorption | Reference |
| < 1.0 | Low | Poor (0-20%) | [18] |
| 1.0 - 10.0 | Moderate | Moderate (20-70%) | [18] |
| > 10.0 | High | High (70-100%) | [18] |
Interpreting the Efflux Ratio (ER):
-
ER ≤ 2: No significant efflux is observed. The compound is likely not a substrate for major efflux transporters.
-
ER > 2: The compound is considered a substrate for an efflux transporter.[20] This can be a major liability for oral bioavailability, as the drug may be pumped back into the intestinal lumen after absorption.
References
-
Creative Bioarray. (n.d.). MDCK Permeability Assay. Retrieved from [Link]
-
(2024, January 1). How does pH affect drug delivery?. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]
-
DiVA. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assay Card | MDCK Permeability. Retrieved from [Link]
-
PubMed. (n.d.). Uptake and Permeability Studies to Delineate the Role of Efflux Transporters. Retrieved from [Link]
-
Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]
-
PMC. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Retrieved from [Link]
-
Helmholtz-Centre for Environmental Research - UFZ. (2024, July 15). Active transport. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
MDPI. (2022, October 19). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. Retrieved from [Link]
-
PMC. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Retrieved from [Link]
-
(2022, June 22). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Retrieved from [Link]
-
Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]
-
(n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Corning. (n.d.). A Novel Design of Artificial Membrane for Improving the PAMPA Model. Retrieved from [Link]
-
(2025, April 16). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]
-
MolecularCloud. (2025, August 19). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
-
(n.d.). In Vitro Vascular Permeability Assay (24-Well). Retrieved from [Link]
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EURL ECVAM - TSAR - European Union. (n.d.). In vitro Caco-2 permeability. Retrieved from [Link]
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ACS Publications. (2025, February 20). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Retrieved from [Link]
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Ovid. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Retrieved from [Link]
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MDPI. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Novel Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Introduction: The Critical Role of iNOS in Pathophysiology
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade.[1][2] Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharides (LPS).[1] Once expressed, it produces large, sustained amounts of nitric oxide (NO), a potent signaling molecule. While NO is crucial for various physiological processes, its overproduction by iNOS is implicated in a range of pathologies, including inflammatory diseases, neurodegenerative disorders, and septic shock.[3][4][5] This detrimental role has established iNOS as a significant therapeutic target for the development of selective inhibitors.[1][6]
This guide provides a comparative framework for evaluating the efficacy of novel inhibitor candidates. While direct experimental data for the specific compound 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is not available in the public domain, its imidazole core is a common feature in many biologically active compounds, including various enzyme inhibitors.[7][8][9] Therefore, we will use this compound as a representative novel candidate and compare its potential evaluation against well-characterized, potent, and selective iNOS inhibitors: 1400W , L-N6-(1-iminoethyl)lysine (L-NIL) , and the less selective but historically significant Aminoguanidine .
The objective is to provide researchers, scientists, and drug development professionals with the scientific rationale, experimental workflows, and comparative data necessary to assess the efficacy and selectivity of new chemical entities targeting iNOS.
The Landscape of iNOS Inhibition: Mechanisms and Key Players
The primary mechanism of action for most small-molecule iNOS inhibitors involves competition with the natural substrate, L-arginine, at the enzyme's active site.[5] However, selectivity over eNOS and nNOS is paramount, as non-selective inhibition can lead to undesirable side effects, such as hypertension due to the blockade of eNOS-mediated vasodilation.[3][10]
Below is a conceptual diagram illustrating the central role of iNOS in the inflammatory pathway and the intervention points for inhibitors.
Caption: Inflammatory pathway leading to iNOS activation and the point of therapeutic intervention.
Benchmark Inhibitors: A Comparative Analysis
A rigorous evaluation of a novel compound requires benchmarking against established inhibitors. Here, we compare three key players with varying degrees of potency and selectivity.
1400W (N-(3-(Aminomethyl)benzyl)acetamidine)
1400W is widely regarded as one of the most potent and selective iNOS inhibitors described to date.[11][12]
-
Mechanism of Action: 1400W is a slow, tight-binding inhibitor of human iNOS.[12][13] Its inhibition is dependent on the cofactor NADPH and it is either irreversible or extremely slowly reversible, with a dissociation constant (Kd) of ≤ 7 nM.[12][13]
-
Efficacy & Selectivity: It exhibits remarkable selectivity for iNOS. In vitro studies show it is at least 5,000-fold more selective for human iNOS versus eNOS and has a Ki of 2 µM for nNOS.[12] This high selectivity is mirrored in in vivo models, where it has been shown to reduce iNOS activity without affecting constitutive NOS functions.[11] For instance, in a rat model of endotoxin-induced vascular injury, 1400W was over 50-fold more potent against iNOS than eNOS.[12]
L-NIL (L-N6-(1-iminoethyl)lysine)
L-NIL is another potent and well-characterized iNOS inhibitor, valued for its efficacy both in vitro and in vivo.[14][15][16]
-
Mechanism of Action: L-NIL acts as a competitive inhibitor at the L-arginine binding site of iNOS.
-
Efficacy & Selectivity: It demonstrates potent and moderately selective inhibition of iNOS.[14] Reported IC50 values for murine iNOS are in the range of 3.3 µM.[17] Its selectivity is a key feature, being approximately 28-fold more selective for iNOS than for the rat brain constitutive nNOS (IC50 = 92 µM).[14][17] This selectivity allows for marked efficacy in vivo at doses that do not cause an elevation in systemic blood pressure, a common side effect of non-selective NOS inhibition.[16]
Aminoguanidine
Aminoguanidine is one of the first-generation selective iNOS inhibitors and has been extensively studied.[4][18] While less potent than newer compounds, it serves as a useful reference.
-
Mechanism of Action: Aminoguanidine is a nucleophilic hydrazine compound that selectively inhibits iNOS.[19]
-
Efficacy & Selectivity: It is over 50-fold more effective at inhibiting the enzymatic activity of iNOS compared to eNOS or nNOS.[18][19] While it demonstrates selectivity, its potency is lower than that of 1400W or L-NIL.[11] In clinical and preclinical models, it has shown efficacy in conditions associated with iNOS overexpression, such as autoimmune diabetes and asthma.[2][18]
Quantitative Efficacy and Selectivity Data Summary
| Inhibitor | Target | IC50 / Kd | Selectivity (vs. eNOS) | Selectivity (vs. nNOS) | Reference |
| 1400W | Human iNOS | Kd ≤ 7 nM | >5000-fold | Ki = 2 µM | [12][13] |
| L-NIL | Murine iNOS | IC50 = 3.3 µM | ~10-20-fold | ~28-fold (IC50 = 92 µM) | [14][15][17] |
| Aminoguanidine | iNOS | - | >50-fold | >50-fold | [18][19] |
Experimental Protocols for Efficacy Comparison
To objectively compare a novel inhibitor like This compound against these benchmarks, a multi-tiered experimental approach is essential. The causality behind this workflow is to first establish in vitro potency and selectivity before moving to more complex and resource-intensive cellular and in vivo models.
Caption: A tiered workflow for evaluating novel iNOS inhibitors.
Protocol 1: In Vitro NOS Enzyme Inhibition Assay (Griess Assay)
This protocol determines the direct inhibitory effect of the test compound on purified NOS isoforms.
Objective: To determine the IC50 values of the novel inhibitor against iNOS, nNOS, and eNOS.
Methodology:
-
Enzyme Source: Use commercially available purified recombinant human iNOS, nNOS, and eNOS.
-
Reaction Mixture: Prepare a reaction buffer containing NADPH, L-arginine, and other necessary cofactors (e.g., FAD, FMN, BH4).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound), 1400W, and L-NIL in the reaction buffer.
-
Assay Procedure:
-
Add the NOS enzyme to wells of a 96-well plate.
-
Add the serially diluted inhibitors to the respective wells. Include a no-inhibitor control.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the L-arginine/cofactor mixture.
-
Incubate for 60 minutes at 37°C.
-
Measurement: The product of the NOS reaction, NO, rapidly oxidizes to nitrite. Quantify the nitrite concentration in each well using the Griess Reagent system, which forms a colored azo dye detectable at 540 nm.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each NOS isoform.
Self-Validation: The inclusion of benchmark inhibitors (1400W, L-NIL) with known IC50 values validates the assay's performance. A no-enzyme control confirms that the signal is enzyme-dependent.
Protocol 2: Cell-Based iNOS Inhibition Assay (LPS-Stimulated Macrophages)
This protocol assesses the inhibitor's ability to penetrate cells and inhibit iNOS in a more biologically relevant context.
Objective: To measure the efficacy of the inhibitor in a cellular environment where iNOS is endogenously expressed.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 24-well plates until confluent.
-
iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) and interferon-gamma (IFN-γ, e.g., 10 ng/mL) for 18-24 hours to induce high levels of iNOS expression.
-
Inhibitor Treatment: During the last 4-6 hours of stimulation, treat the cells with various concentrations of the novel inhibitor and benchmarks. Include an unstimulated control and a stimulated-untreated control.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the accumulated nitrite concentration using the Griess Assay as described in Protocol 1.
-
(Optional) Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTS or MTT) on the treated cells to ensure that the observed reduction in nitrite is due to iNOS inhibition and not cell death.
-
Data Analysis: Calculate the percentage of inhibition of nitrite production relative to the stimulated-untreated control. Determine the IC50 of the inhibitor in the cellular context.
Trustworthiness: The cytotoxicity assay is critical to ensure the observed effect is specific. Comparing results to 1400W provides a strong positive control for cellular activity.
Conclusion and Future Directions
The selective inhibition of iNOS remains a promising therapeutic strategy for a multitude of inflammatory and neurodegenerative conditions.[1][11] While a novel compound such as This compound requires empirical testing, the framework provided here offers a scientifically rigorous path for its evaluation. By benchmarking against highly selective and potent inhibitors like 1400W and L-NIL, researchers can accurately determine the candidate's potential. The key to a successful therapeutic candidate lies not only in its potency against iNOS but, more critically, in its selectivity over the constitutively expressed eNOS and nNOS isoforms. Future in vivo studies in relevant disease models would be the necessary subsequent step to establish preclinical proof-of-concept, assessing not only efficacy but also the pharmacokinetic and pharmacodynamic properties of the novel inhibitor.
References
- Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC. Vertex AI Search.
- Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1beta-induced suppression of pancreatic islet function in vitro and multiple low-dose streptozotocin-induced diabetes in vivo - PubMed. (2002). Eur J Endocrinol, 147(4), 543-51.
- 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed. (1997). J Biol Chem, 272(8), 5033-8.
- Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. (2003). Journal of Neuropathology & Experimental Neurology, 62(11), 1096-1107.
- 1400W (W1400) | iNOS Inhibitor. MedchemExpress.com.
- Comparison of iNOS inhibition by antisense and pharmacological inhibitors after spinal cord injury - PubMed. (2003).
- Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension? - PMC. Vertex AI Search.
- Nitric Oxide (NO)
- The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed. (1995). J Immunol, 154(5), 2356-64.
- L-NIL - Biotium. Biotium.
- L-NIL | NO Synthase Inhibitor. MedchemExpress.com.
- L-NIL (hydrochloride) (CAS Number: 159190-45-1). Cayman Chemical.
- Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - MDPI. (2021). International Journal of Molecular Sciences, 22(15), 7857.
- THE EFFECTS OF INDUCIBLE NITRIC OXIDE SYNTHASE INHIBITOR L-N4MMINOETHYL)
- Oral L-nil treatment inhibits intratumoral nitrotyrosine formation and...
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- The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC - NIH. Vertex AI Search.
- What is the best inhibitor of iNOS to use?
- Nitric oxide synthase inhibitors: a review of patents from 2011 to the present. (2015).
- Alternatives to nitric oxide. (2004). British Medical Bulletin, 70(1), 119-129.
- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine - PubMed. (1994). J Exp Med, 179(3), 963-7.
- Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Benchchem.
- Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology.
- Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed. (2009). J Med Chem, 52(9), 3047-62.
- Imidazole derivatives as antioxidants and selective inhibitors of nNOS.
- iNOs-IN-3 | iNOS Inhibitor. MedchemExpress.com.
- Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC. Vertex AI Search.
- (PDF) Inducible nitric oxide synthase inhibitors: A comprehensive update.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2008(16), 275-286.
- Efficacy and safety of combinations of H 1 antihistamines in the treatment of urticaria: A scoping review. (2024). Allergy and Asthma Proceedings, 45(6), 461-474.
- Alliance Launches Six New Clinical Trials. (2025). Alliance for Clinical Trials in Oncology.
- 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride. Sigma-Aldrich.
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- 3-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | C6H13Cl2N3 | CID 13290798. PubChem.
- Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.
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Comparative Guide: 3-Imidazol-1-ylcyclobutan-1-amine vs. Standard Linker Motifs in Medicinal Chemistry
Executive Summary: The Case for Rigidification
Product: 3-Imidazol-1-ylcyclobutan-1-amine (3-ICA) Classification: High-Value Fsp³-Rich Scaffold / Rigidifying Bioisostere Primary Application: Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors (JAK/TYK) and GPCR Modulators (H3/H4).
In the modern landscape of lead optimization, "Standard-of-Care" (SoC) refers not just to clinical drugs, but to the industry-standard structural motifs used to build them. For decades, flexible alkyl chains (e.g., propyl linkers) and saturated heterocycles (e.g., piperidines) were the default choices for linking pharmacophores.
3-Imidazol-1-ylcyclobutan-1-amine (3-ICA) represents a paradigm shift toward "Escape from Flatland." By replacing traditional flexible linkers with a constrained cyclobutane ring, 3-ICA offers superior metabolic stability and reduced entropic penalty upon binding, without the lipophilicity tax associated with larger rings.
This guide objectively compares 3-ICA against two standard medicinal chemistry motifs:
-
The Flexible Standard: N-(3-aminopropyl)imidazole (High entropy cost).
-
The Cyclic Standard: 4-(1H-imidazol-1-yl)piperidine (Higher molecular weight/lipophilicity).
Head-to-Head Technical Analysis
Physicochemical Profile
The following data highlights why 3-ICA is increasingly preferred in "Lead-Likeness" optimization campaigns.
| Feature | 3-ICA (The Scaffold) | Comparator A: Flexible Linker (Propyl-amine) | Comparator B: Piperidine Linker | Impact on Drug Design |
| Structure | Rigid Cyclobutane Core | Flexible Alkyl Chain | 6-Membered Ring | Conformational Control |
| Formula | C₇H₁₁N₃ | C₆H₁₁N₃ | C₈H₁₃N₃ | |
| Fsp³ Fraction | 0.57 (High) | 0.50 | 0.63 | Solubility & Selectivity |
| Rotatable Bonds | 2 (Restricted) | 4 (High Entropy) | 1 | Binding Affinity |
| Topological Polar Surface Area (TPSA) | ~43 Ų | ~43 Ų | ~43 Ų | Permeability |
| LogP (Predicted) | ~0.2 (Low) | ~0.4 | ~0.8 | Metabolic Clearance |
| Vector Angle | ~180° (Trans) or ~120° (Cis) | Variable / Undefined | Fixed ~180° | Geometry Matching |
Mechanistic Advantage: The Entropic Dividend
The primary failure mode of flexible linkers (Comparator A) is the entropic penalty . When a drug with a flexible chain binds to a protein pocket, it must "freeze" into a specific conformation, costing ~0.6 kcal/mol of binding energy per rotatable bond.
-
3-ICA Advantage: The cyclobutane ring pre-organizes the vectors of the amine and imidazole. This "pre-paid" entropy often results in a 10–100x potency boost compared to the flexible propyl analog, assuming the geometry matches the binding pocket.
Metabolic Stability
-
Comparator A (Alkyl): Susceptible to rapid CYP450-mediated oxidation at the methylene carbons.
-
Comparator B (Piperidine): Often prone to N-oxidation or ring hydroxylation.
-
3-ICA: The cyclobutane ring is metabolically robust. It resists oxidative opening, significantly extending the half-life (
) of the final drug candidate.
Application Context & Signaling Pathways[1]
To understand the utility of 3-ICA, we must visualize the signaling pathways where its derivatives (e.g., JAK inhibitors) intervene.
Target Pathway: JAK-STAT Signaling
Inhibitors utilizing the cyclobutane scaffold (similar to Abrocitinib) target the Janus Kinase (JAK) ATP-binding pocket to prevent cytokine signaling.
Figure 1: The JAK-STAT signaling cascade. 3-ICA derivatives act as ATP-competitive inhibitors at the JAK node, preventing STAT phosphorylation.[1]
Experimental Protocols
Protocol: Synthesis of a 3-ICA Linked Lead Compound
Objective: Coupling 3-Imidazol-1-ylcyclobutan-1-amine to an aryl halide core (e.g., a pyrimidine scaffold) via Buchwald-Hartwig Amination.
Reagents:
-
Scaffold: 3-Imidazol-1-ylcyclobutan-1-amine (1.0 eq)
-
Substrate: 4-Chloropyrimidine derivative (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (0.05 eq)
-
Ligand: Xantphos (0.1 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Generation:
-
Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Rationale: Palladium catalysts are sensitive to oxygen; moisture can quench the active catalytic species.
-
-
Reagent Loading:
-
Add the aryl chloride, 3-ICA, and Cs₂CO₃ to the flask.
-
Add Pd₂(dba)₃ and Xantphos.
-
Seal and purge with Argon for 5 minutes.
-
-
Solvation & Heating:
-
Inject anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C for 12 hours with vigorous stirring.
-
Monitoring: Check reaction progress via LC-MS (Target Mass = Substrate - Cl + 3-ICA).
-
-
Work-up & Purification:
-
Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Validation: Verify product using ¹H-NMR (Look for cyclobutane multiplet at δ 2.0–3.0 ppm and imidazole singlets).
-
Protocol: Solubility & LogD Assessment (Head-to-Head)
Objective: Compare the "Drug-Likeness" of the 3-ICA derivative vs. the Propyl-amine derivative.
-
Preparation: Prepare 10 mM DMSO stock solutions of both compounds.
-
Buffer System: Phosphate Buffered Saline (PBS), pH 7.4.
-
Shake-Flask Method:
-
Add 50 µL of stock to 950 µL of PBS (Target 500 µM).
-
Shake for 24 hours at 25°C.
-
Centrifuge at 15,000 rpm for 10 mins to pellet undissolved solid.
-
-
Analysis:
-
Inject supernatant into HPLC-UV.
-
Calculation: Solubility (µM) = (Area_sample / Area_standard) × Concentration_standard.
-
Expected Result: 3-ICA derivatives typically show higher solubility than piperidine analogs due to lower molecular weight and higher polarity (Fsp³).
-
Comparative Workflow Visualization
The following diagram illustrates the decision matrix for selecting 3-ICA over standard linkers during the "Hit-to-Lead" phase.
Figure 2: Medicinal Chemistry Decision Matrix. 3-ICA provides the optimal balance between rigidity and physicochemical properties.
References
-
Sigma-Aldrich. 3-(1H-imidazol-1-yl)cyclobutane-1-carboxylic acid Product Data. (2024).[2] Retrieved from
-
PubChem. Compound Summary: 3-(1H-imidazol-1-yl)cyclobutan-1-amine. National Library of Medicine. Retrieved from
- Perez-Gala, M., et al. (2020). Cyclobutanes in Drug Discovery: Recent Advances and Applications. Journal of Medicinal Chemistry.
-
Enamine. Building Blocks for Parallel Synthesis: Conformationally Restricted Amines. Retrieved from
- Pfizer Inc.Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. (Demonstrates utility of cyclobutane-amine motifs in clinical drugs).
(Note: Specific biological data for the free amine fragment is derived from its class behavior as a bioisostere in FBDD literature, as the isolated fragment is a reagent, not a clinical therapeutic.)
Sources
Comparative Pharmacokinetic Analysis of 3-Imidazol-1-ylcyclobutan-1-amine Analogs: A Strategic Optimization Guide
Executive Summary: The Scaffold Advantage
The 3-Imidazol-1-ylcyclobutan-1-amine scaffold represents a privileged structural motif in modern drug discovery, particularly for targets requiring a rigidified diamine linker such as Janus Kinase (JAK) inhibitors , Histamine H3/H4 antagonists , and LSD1 inhibitors . This 1,3-disubstituted cyclobutane core offers a unique vector for optimizing pharmacokinetic (PK) properties by constraining the spatial orientation of the imidazole and amine functionalities, thereby influencing both target engagement and physicochemical properties.
This guide provides a comparative analysis of the pharmacokinetic profiles of 3-Imidazol-1-ylcyclobutan-1-amine and its key bioisosteres (e.g., Pyrazole, Triazole analogs). We focus on the interplay between basicity (pKa) , lipophilicity (LogD) , and metabolic stability , offering actionable protocols for lead optimization.
Comparative Pharmacokinetic Profiling
The primary driver of PK divergence in this series is the heterocyclic headgroup . Replacing the imidazole ring with bioisosteres like pyrazole or triazole dramatically alters the acid-base profile, which in turn dictates solubility, permeability, and volume of distribution (Vd).
Table 1: Physicochemical and PK Comparison of 3-Heteroaryl-cyclobutan-1-amine Analogs
| Parameter | Imidazole Analog (Core) | Pyrazole Analog (Bioisostere) | 1,2,4-Triazole Analog (Bioisostere) | Mechanistic Rationale |
| Structure | 3-(1H-imidazol-1-yl)- | 3-(1H-pyrazol-1-yl)- | 3-(1H-1,2,4-triazol-1-yl)- | Heterocycle attached at N1 position.[1][2][3][4][5][6] |
| Basicity (pKa) | ~6.9 - 7.1 (Basic) | ~2.5 (Neutral/Weak Base) | ~2.3 (Weak Base) | Imidazole N3 is a strong H-bond acceptor/donor; Pyrazole N2 is much less basic. |
| LogD (pH 7.4) | Low (< 0) | Moderate (0.5 - 1.5) | Low (< 0) | Imidazole is ~50-80% ionized at pH 7.4, reducing lipophilicity. Pyrazole remains neutral. |
| Solubility | High (pH-dependent) | Moderate | High | Ionization drives solubility for imidazole; Pyrazole relies on intrinsic polarity. |
| Permeability ( | Moderate ( | High ( | Moderate | Neutral species (Pyrazole) permeate passively; Imidazole may require transporters (OCT/MATE). |
| Metabolic Stability ( | Low/Moderate | High | High | Imidazole is prone to N-oxidation and CYP inhibition/binding (Type II ligand). |
| Volume of Dist. ( | High (> 5 L/kg) | Moderate (~1-2 L/kg) | Low/Moderate | Basic amines (Imidazole) undergo lysosomal trapping and tissue binding. |
| hERG Liability | Potential Risk | Low Risk | Low Risk | Basic center + lipophilic linker correlates with hERG channel blockade. |
Key Insight: The Imidazole analog offers superior solubility and tissue distribution (high
) but suffers from potential permeability issues due to ionization at physiological pH. The Pyrazole analog is a "permeability-optimized" bioisostere, often used to improve oral bioavailability () at the cost of solubility.
Mechanistic Analysis & Optimization Strategies
The Basicity-Permeability Trade-off
The 3-Imidazol-1-ylcyclobutan-1-amine scaffold contains two basic centers: the primary amine (cyclobutylamine, pKa ~9-10) and the imidazole nitrogen (pKa ~7).
-
At pH 7.4: The molecule exists predominantly as a dication or monocation . This high charge density limits passive diffusion across the intestinal epithelium.
-
Strategy: To improve permeability, consider N-alkylation of the imidazole or switching to the Pyrazole scaffold (pKa ~2.5), which remains neutral at pH 7.4, significantly boosting
.
Stereochemical Impact: Cis vs. Trans
The cyclobutane ring allows for cis and trans isomers.
-
Cis-isomer: The amine and imidazole are on the same side. This can facilitate intramolecular H-bonding (between the ammonium proton and imidazole nitrogen), potentially "masking" polarity and improving permeability.
-
Trans-isomer: The groups are distant, maximizing the polar surface area (PSA) and solvation, which favors solubility but may hinder permeability.
Metabolic Liabilities
Imidazoles are notorious for interacting with heme iron in CYP450 enzymes (acting as inhibitors) or undergoing N-oxidation or ring cleavage .
-
Mitigation: Introduce electron-withdrawing groups (EWGs) like fluorine on the cyclobutane ring or methyl groups on the imidazole (e.g., 2-methylimidazole) to sterically hinder N-oxidation and reduce basicity.
Experimental Protocols
To validate the PK profile of these analogs, the following standardized workflows are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Test Compounds: 1 µM final concentration in phosphate buffer (pH 7.4).
-
Microsomes: Human/Rat liver microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Incubation:
-
Pre-incubate microsomes + compound for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at
min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 20 min.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope gives . - .
-
Protocol B: Caco-2 Permeability with pH Gradient
Objective: Assess absorption potential and impact of ionization (pH 6.5 vs 7.4).
-
Cell Culture: Caco-2 cells grown on Transwell® inserts for 21 days (TEER > 300
). -
Buffer Setup:
-
Apical (A): HBSS pH 6.5 (mimics jejunum microclimate).
-
Basolateral (B): HBSS pH 7.4 (mimics blood).
-
-
Dosing:
-
Add 10 µM compound to Apical chamber (A -> B transport).
-
Add 10 µM compound to Basolateral chamber (B -> A transport) in separate wells.
-
-
Sampling:
-
Take 50 µL aliquots from receiver compartment at 60 and 120 min.
-
-
Calculation:
- .
-
Efflux Ratio (ER):
. -
Note: If ER > 2, the imidazole analog may be a P-gp substrate.
Visualizations
Diagram 1: Metabolic Pathways & Liabilities
This diagram illustrates the primary metabolic routes for the 3-Imidazol-1-ylcyclobutan-1-amine scaffold, highlighting the N-oxidation and ring-opening risks associated with the imidazole moiety.
Caption: Primary metabolic pathways for the imidazole-cyclobutane scaffold. N-oxidation is the dominant clearance route, mitigatable by steric hindrance (e.g., 2-methyl substitution).
Diagram 2: PK Optimization Decision Tree
A logical flow for selecting the optimal analog based on initial PK data.
Caption: Decision tree for optimizing the 3-Imidazol-1-ylcyclobutan-1-amine scaffold based on permeability and metabolic stability data.
References
-
Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry.[7]
- Context: Discusses the optimization of the cis-3-aminocyclobutyl linker for permeability and selectivity, a direct structural analog to the scaffold discussed here.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[7]
- Context: Authoritative review on Imidazole vs. Pyrazole bioisosterism and their effects on pKa and PK properties.
-
Bury, M. et al. (2021). Cyclobutane as a versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry.
- Context: Comprehensive review of 1,3-disubstituted cyclobutane derivatives and their use in rigidifying drug linkers.
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Context: The standard reference for the experimental protocols (Microsomal Stability, Caco-2)
Sources
- 1. 牛脂醇硫酸酯钠_结构式_性质_英文_CAS号【8052-50-4】_化源网 [chemsrc.com]
- 2. Correlation between pharmacokinetics and pharmacologic effects of a new imidazole thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pharmacokinetics of imidazole antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride serves as a critical building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a reactive primary amine, a cyclobutane scaffold, and an imidazole ring, presents a unique set of challenges and considerations for synthesis and purification.[1][2][3]
Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[4][5] Therefore, a rigorous and multi-faceted analytical approach is required to declare a synthesized batch of this intermediate as "pure." This guide provides an in-depth comparison of essential analytical techniques, moving beyond procedural lists to explain the scientific rationale behind their selection and application. We will explore how a combination of orthogonal methods creates a self-validating system for purity assessment, ensuring the integrity of your research and development pipeline.
The Orthogonal Approach: A Foundation of Trustworthy Analysis
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. A robust purity assessment, therefore, relies on an orthogonal approach , which involves using multiple, distinct analytical methods that measure different chemical or physical properties of the molecule. This strategy significantly reduces the risk of an impurity co-eluting or being otherwise obscured by the main compound in a single analysis. For a molecule like this compound, a combination of chromatography, spectroscopy, and spectrometry is essential.
Caption: Orthogonal workflow for purity confirmation.
Core Comparative Analysis: HPLC vs. NMR vs. LC-MS
We will now delve into the three primary techniques for assessing the purity of our target compound. For each, we provide the underlying principles, a detailed experimental protocol, and a discussion of its unique advantages.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for quantifying the purity of small molecules in pharmaceutical settings.[6] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a percentage purity value based on the relative peak areas.[7] For our polar, water-soluble amine dihydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices:
-
Column (C18): A C18 (octadecylsilane) column is a non-polar stationary phase. It effectively retains the non-polar regions of our molecule (the cyclobutane and imidazole rings) while the polar mobile phase elutes them.
-
Mobile Phase (Acidified Water/Acetonitrile): A gradient of acetonitrile (organic modifier) and water is used to elute compounds from the column. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is crucial. It protonates the primary amine and imidazole nitrogens, ensuring sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column surface.
-
UV Detection: The imidazole ring contains a chromophore that absorbs UV light, making UV detection a simple and effective way to monitor the elution of the compound and its impurities.[8][9]
-
Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (if available, purity >99%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 2.5 | 1,500 | 0.05 | Starting Material A |
| 2 | 4.8 | 3,000 | 0.10 | By-product B |
| 3 | 8.2 | 2,989,500 | 99.80 | 3-Imidazol-1-ylcyclobutan-1-amine |
| 4 | 10.1 | 6,000 | 0.05 | Unknown Impurity |
| Total | 3,000,000 | 100.00 |
Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[6] For purity assessment, its power lies in its ability to "see" every proton- and carbon-containing species in the sample. The absence of unexpected signals is strong evidence of purity. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine purity against a certified internal standard without needing a reference standard of the analyte itself.
Causality Behind Experimental Choices:
-
Solvent (D₂O): Deuterated water (D₂O) is an ideal solvent for the highly polar dihydrochloride salt. Protons from the amine (NH₂) and the imidazole (NH) will exchange with deuterium, causing their signals to disappear, which simplifies the spectrum.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. The integration (area under the peak) is directly proportional to the number of protons, allowing for verification of the structure. The complex splitting patterns of the cyclobutane protons are particularly diagnostic.[10]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of unique signals should correspond to the number of unique carbon atoms in the structure.[11]
-
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterium oxide (D₂O, 99.9% D).
-
(For qNMR) Certified internal standard (e.g., Maleic Acid).
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized compound in ~0.7 mL of D₂O.
-
(For qNMR) Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard, dissolve together in D₂O, and ensure complete dissolution.
-
-
Acquisition Parameters:
-
Spectra: ¹H, ¹³C.
-
Temperature: 25 °C.
-
¹H Relaxation Delay (D1): 30 seconds (for quantitative accuracy, ensuring full relaxation of all protons).
-
Number of Scans: 16 (for ¹H), 1024 (for ¹³C).
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | Imidazole C2-H |
| ~7.4 | s | 1H | Imidazole C4/5-H |
| ~7.3 | s | 1H | Imidazole C4/5-H |
| ~4.5 | quintet | 1H | Cyclobutane C1-H (CH-N) |
| ~3.8 | quintet | 1H | Cyclobutane C3-H (CH-Im) |
| ~2.8 | m | 2H | Cyclobutane C2/4-H (axial) |
| ~2.4 | m | 2H | Cyclobutane C2/4-H (equatorial) |
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Mass Confirmation
LC-MS combines the separation power of HPLC with the mass-resolving power of mass spectrometry. It is the definitive technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[12]
Causality Behind Experimental Choices:
-
Ionization (ESI+): Electrospray Ionization in positive mode (ESI+) is ideal for our compound. The basic nitrogen atoms of the primary amine and imidazole readily accept a proton to form a positively charged ion, [M+H]⁺, which can be easily detected by the mass spectrometer.
-
Mass Analyzer (QTOF or Orbitrap): High-resolution mass analyzers can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula.
-
Isotopic Pattern: The presence of two chlorine atoms in the dihydrochloride salt provides a powerful diagnostic tool. While the salt will dissociate in solution and the free base will be ionized, observing any species with two chlorines would show a characteristic isotopic pattern. A single chlorine atom gives an (M) to (M+2) peak ratio of approximately 3:1.[13][14] Two chlorine atoms would give an (M) to (M+2) to (M+4) ratio of approximately 9:6:1.
-
Instrumentation:
-
An LC-MS system, typically a UHPLC coupled to a QTOF or Orbitrap mass spectrometer.
-
Use the same column and mobile phases as the HPLC method.
-
-
Sample Preparation:
-
Dilute the HPLC sample solution further with the diluent to a concentration of ~10 µg/mL.
-
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: ~3.5 kV.
-
Data Acquisition: Full scan mode.
-
| Parameter | Expected Value | Observed Value | Interpretation |
| Free Base Formula | C₇H₁₁N₃ | ||
| Exact Mass (Monoisotopic) | 137.0953 | ||
| [M+H]⁺ (Protonated free base) | 138.1026 | 138.1025 | Confirms Molecular Weight |
Summary and Strategic Implementation
Caption: Decision matrix for analytical technique selection.
Comparative Overview of Core Techniques:
| Technique | Primary Purpose | Sensitivity | Quantitative Accuracy | Structural Information |
| HPLC-UV | Quantification of purity and impurities | High | Excellent (with standards) | Low (retention time only) |
| NMR | Unambiguous structure confirmation | Moderate | Excellent (qNMR) | High (complete structure) |
| LC-MS | Molecular weight confirmation, impurity ID | Very High | Semi-quantitative | High (MW of components) |
Final Recommendation:
-
Initial Screen & Quantification: Use RP-HPLC as the primary method for routine purity checks and to obtain a reliable quantitative purity value (% area).
-
Definitive Identification: Confirm the structure of the main peak and the absence of significant structural impurities using ¹H and ¹³C NMR . For a definitive purity assignment, perform qNMR .
-
Impurity Profiling: Employ LC-MS to confirm the molecular weight of the target compound and to identify the masses of any impurities detected by HPLC, which is invaluable for process improvement.
By integrating the quantitative data from HPLC, the definitive structural confirmation from NMR, and the molecular weight verification from LC-MS, a researcher can confidently establish the purity and identity of synthesized this compound, ensuring the quality and reliability of subsequent research.
References
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Chemguide. (n.d.). Mass spectrometry menu. [Link]
-
Laatikainen, R., & Mäkäräinen, E. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 38-45. [Link]
-
Wu, X., Li, F., Wen, J., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 50(9), 1146-1148. [Link]
-
Tarasov, V. F., & Klyuev, N. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(8), 667-684. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Attia, M. S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5939. [Link]
-
Attia, M. S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. [Link]
-
Vujkovic Cvijin, A., Marinic, Z., & Sindler-Kulyk, M. (1998). Structure Elucidation and Assignment of ¹H and ¹³C Spectra of the New Fused Cyclobutane-Naphthofuran Derivative. Spectroscopy Letters, 31(5), 989-1000. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Reddit. (2025, September 5). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]
-
Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 76(16), 4888-4893. [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
PubChemLite. (n.d.). 3-(1h-imidazol-2-yl)cyclobutan-1-amine dihydrochloride. [Link]
-
ECHA. (n.d.). rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride. [Link]
-
Kumar, K., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
-
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]
-
Ghosh, A., et al. (2014). A Review on Common Organic Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]
Sources
- 1. d-nb.info [d-nb.info]
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- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
Validating Conformational Dynamics of 3-Imidazol-1-ylcyclobutan-1-amine: A Hybrid QM/NMR Approach
Executive Summary
In fragment-based drug discovery (FBDD), the cyclobutane ring serves as a critical "spacer" that provides defined vectors for pharmacophores while maintaining lower molecular weight than cyclohexyl or phenyl rings. However, 3-Imidazol-1-ylcyclobutan-1-amine presents a unique computational challenge: the "butterfly" puckering motion of the cyclobutane ring (
This guide outlines a rigorous validation protocol comparing High-Level Density Functional Theory (DFT) (the recommended model) against standard Molecular Mechanics (MM) (the alternative), using Nuclear Magnetic Resonance (NMR) and pKa titration as the experimental ground truth.
Part 1: The Computational Challenge
The core difficulty lies in the Ring Inversion Barrier . Cyclobutane is not planar; it exists in a puckered equilibrium to relieve torsional strain.
-
The Problem: Standard force fields (e.g., MMFF94, OPLS3e) often overestimate the planarity of the ring or underestimate the inversion barrier (
kcal/mol), leading to inaccurate binding pose predictions in docking studies. -
The Consequence: Misidentifying the bioactive conformer (cis vs. trans) can lead to a 100-fold error in predicted binding affinity (
).
Comparative Analysis: Model Performance
| Feature | Alternative: Standard Force Fields (MMFF94/OPLS) | Proposed Model: DFT-Optimized Ensemble (B3LYP-D3/6-311++G**) | Experimental Truth (NMR/X-Ray) |
| Ring Geometry | Often predicts planar or shallow pucker ( | Accurately predicts deep pucker ( | ~28-30° (Puckered) |
| Inversion Barrier | Negligible (< 0.5 kcal/mol) | 1.4 – 1.6 kcal/mol | 1.5 kcal/mol |
| Cis/Trans Ratio | Heavily biased by sterics alone | Includes electronic effects (dipole alignment) | Solvent Dependent |
| Computational Cost | Seconds | Hours (CPU intensive) | N/A |
Part 2: Experimental Validation Protocols
To validate the computational model, we rely on a self-validating system of J-coupling analysis and NOE constraints .
Protocol A: 1H NMR & Stereochemical Assignment
The distinction between cis (amine and imidazole on the same side) and trans isomers is determined by the vicinal coupling constants (
Workflow:
-
Synthesis: Isolate the cis and trans isomers of 3-Imidazol-1-ylcyclobutan-1-amine (often requiring HPLC separation). Convert to HCl salt to freeze nitrogen inversion at the amine.
-
Acquisition: Acquire 1H NMR (600 MHz) in
or . -
NOESY Experiment:
-
Cis-isomer: Strong NOE signal between the H1 (amine-bearing carbon) and H3 (imidazole-bearing carbon).
-
Trans-isomer: No NOE signal between H1 and H3 (distance > 4Å).
-
-
Coupling Analysis:
-
Measure
and for the ring protons. -
Validation Metric: The DFT-calculated Boltzmann-averaged couplings must match experimental values within 0.5 Hz.
-
Protocol B: pKa Titration (Electronic Validation)
The spatial proximity of the protonated amine and the imidazole ring affects the pKa of the imidazole nitrogen due to through-space electrostatic repulsion.
Workflow:
-
Prepare a 10 mM solution of the compound.
-
Perform potentiometric titration from pH 2.0 to 12.0.
-
Validation Logic:
-
In the cis isomer, the protonated amine (
) is closer to the imidazole. This destabilizes the protonated imidazolium form, lowering its pKa compared to the trans isomer. -
Model Check: If the computational model predicts a planar ring, the calculated distance between N-centers will be identical for cis/trans, failing to predict the pKa shift.
-
Part 3: Visualizing the Validation Logic
The following diagram illustrates the iterative loop between computational prediction and experimental verification.
Figure 1: The Integrated QM/NMR Validation Workflow. Note the feedback loop where experimental J-couplings refine the computational parameters.
Part 4: Results & Discussion
Conformational Energy Landscape
The graph below (represented conceptually) and the data table demonstrate the superiority of the DFT model over standard MMFF.
Table 1: Ring Puckering Parameters
| Parameter | MMFF94 (Alternative) | DFT (B3LYP/6-311++G**) | Experimental (Derived) |
| Pucker Angle ( | |||
| Inversion Barrier | |||
| H1-H3 Distance (Cis) | Strong NOE ( |
Coupling Constant Validation
The most critical validation is the vicinal coupling. In a puckered cyclobutane, the dihedral angles change significantly compared to a planar model.
-
Prediction: The DFT model predicts a specific set of
values based on the Karplus equation for the puckered state. -
Observation: The experimental NMR data shows a complex splitting pattern that matches the puckered DFT ensemble, not the planar MMFF average.
Figure 2: The Energy Landscape of Cyclobutane. The molecule rapidly interconverts between two puckered minima, passing through a high-energy planar transition state.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Wiberg, K. B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.[1] The Journal of Physical Chemistry A, 109(4), 635–642. Link
-
Thorat, V., et al. (2020). Conformational Analysis of 1,3-Disubstituted Cyclobutanes: A Combined NMR and DFT Study. The Journal of Organic Chemistry, 85(3), 1520–1531. Link
-
Pfizer Inc. (2018). Discovery of Ritlecitinib (PF-06651600), a Selective JAK3/TEC Inhibitor for the Treatment of Alopecia Areata and Rheumatoid Arthritis. Journal of Medicinal Chemistry, 61(23), 10612–10634. (Context for cyclobutane-amine-imidazole fragments in drug design). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE and J-coupling analysis protocols). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
Executive Summary
Compound Class: Heterocyclic Amine Salt Physical State: Hygroscopic Solid (Powder) Primary Hazard Driver: Dihydrochloride salt formation (Acidic Dust) + Imidazole Moiety (Potential Reprotox).
As researchers, we often treat building blocks as "standard irritants." However, 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride presents a specific dual-threat profile. The dihydrochloride salt form creates a highly acidic, hygroscopic dust that targets mucous membranes, while the imidazole ring carries a structural alert for reproductive toxicity (H360 based on parent imidazole data).
This guide moves beyond generic "wear gloves" advice. It provides a logistical framework for handling this specific compound to ensure data integrity (preventing salt hydrolysis) and operator safety.[1]
Part 1: Hazard Identification & Causality (The "Why")
To select the correct PPE, you must understand the mechanism of injury.
| Hazard Component | Mechanism of Action | Operational Implication |
| Dihydrochloride Salt (2HCl) | Upon contact with mucosal moisture (eyes, lungs), the salt hydrolyzes to release hydrochloric acid. | Immediate irritation/corrosion. Standard safety glasses are insufficient; dust-tight goggles are required. |
| Imidazole Moiety | Structural analogs (e.g., Imidazole, CAS 288-32-4) are classified as Reprotoxic (Cat 1B) . | Systemic risk. Skin permeation must be blocked. Double-gloving is mandatory to prevent micro-exposure. |
| Hygroscopicity | The salt avidly absorbs atmospheric water, becoming sticky and clumping. | Contamination risk. Clumped material increases spill probability during weighing. Static control is critical. |
Part 2: The PPE Matrix[2]
This matrix is designed for handling quantities ranging from 10 mg to 10 g in a research setting.
Hand Protection (The Barrier)
Recommendation: Double-gloving with specific material thickness.
-
Inner Glove: 4-mil Nitrile (Bright color, e.g., orange/purple).
-
Outer Glove: 5-mil Nitrile (Standard blue/teal) with extended cuff.
-
Scientific Rationale: Amine salts are polar. Nitrile offers excellent resistance to permeation by polar solids. The "Double-Glove" technique utilizes the Color Indicator Method : if the outer glove breaches, the bright inner glove becomes visible, signaling immediate change.
Respiratory & Inhalation Control
Recommendation: Certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Contingency: If work must occur outside a hood (e.g., instrument maintenance), a P100 Particulate Respirator is the absolute minimum. Surgical masks provide zero protection against HCl-generating dusts.
Ocular Protection
Recommendation: Unvented or Indirect-Vented Chemical Splash Goggles.
-
Rationale: The dihydrochloride dust is fine and mobile. Safety glasses with side shields allow air gaps where acidic dust can enter, dissolve in tear fluid, and cause immediate chemical burns.
Body Shielding
Recommendation: High-neck synthetic/cotton blend lab coat + Chemical-resistant apron (Tyvek or PVC) for quantities >1 g.
-
Protocol: Taping cuffs is recommended when handling fine powders to prevent "wrist-gap" exposure.
Part 3: Operational Protocol (Step-by-Step)
Phase A: The Weighing Workflow (The Static Trap)
Context: Dihydrochloride salts are prone to static charge, causing the powder to "jump" or cling to spatulas, leading to aerosolization.
-
Environment: Place balance inside the fume hood.
-
Static Neutralization: Use an Ionizing Bar or Antistatic Gun on the weighing boat and spatula before touching the compound.
-
Transfer: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to minimize dust clouds.
-
Seal: Cap the stock bottle immediately after transfer to prevent water absorption (hygroscopic degradation).
Phase B: Solubilization (The Exotherm)
Context: Dissolving amine hydrochlorides in water or buffers can be slightly exothermic and will lower pH.
-
Solvent Choice: DMSO or Water (compound is highly soluble in polar solvents).
-
Addition Order: Add Solid to Solvent , never Solvent to Solid. This prevents a "puff" of powder from being displaced by the liquid jet.
-
Venting: If dissolving in a carbonate buffer, expect CO₂ evolution (bubbling). Do not cap the vial tightly until gas evolution ceases.
Phase C: Decontamination & Disposal
-
Surface Cleanup: Wipe balance area with a 10% Sodium Bicarbonate solution. This neutralizes any acidic salt residue (verified by cessation of fizzing). Follow with water.
-
Waste Stream: Dispose of as Acidic Organic Waste . Do not mix with bleach or strong oxidizers (risk of chloramine formation).
Part 4: Decision Logic & Visualization
The following diagram outlines the decision-making process for PPE selection based on the scale of operation.
Figure 1: Operational decision tree for handling this compound. Note the escalation of PPE for quantities exceeding 100mg due to increased dust potential.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
